molecular formula C15H12BrNO4 B3478675 3-bromobenzyl 2-methyl-3-nitrobenzoate

3-bromobenzyl 2-methyl-3-nitrobenzoate

Katalognummer: B3478675
Molekulargewicht: 350.16 g/mol
InChI-Schlüssel: YJFWXARVMADKDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromobenzyl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H12BrNO4 and its molecular weight is 350.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromobenzyl 2-methyl-3-nitrobenzoate is 348.99497 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromobenzyl 2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromobenzyl 2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3-bromophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-10-13(6-3-7-14(10)17(19)20)15(18)21-9-11-4-2-5-12(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWXARVMADKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physical properties of 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate

A Note on Chemical Nomenclature: The compound detailed in this guide, identified by CAS Number 98475-07-1, is formally named Methyl 2-(bromomethyl)-3-nitrobenzoate. It is a critical intermediate in modern pharmaceutical synthesis. This document provides a comprehensive overview of its chemical and physical properties for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Methyl 2-(bromomethyl)-3-nitrobenzoate is a substituted benzoate ester of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups: a methyl ester, a nitro group, and a bromomethyl (benzyl bromide) moiety. This unique combination makes it a highly reactive and versatile building block. The benzyl bromide unit provides a reactive site for nucleophilic substitution, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring.

Its most notable application is as a crucial starting material in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other cancers[1][2][3]. The ability to precisely introduce functionality via the bromomethyl group is central to its utility in constructing complex pharmaceutical agents. This guide offers an in-depth exploration of its structure, properties, synthesis, and handling, providing a foundational resource for its application in research and development.

Chemical Structure and Identification

A precise understanding of a molecule's identity is paramount for reproducible scientific work. The following section details the key identifiers for Methyl 2-(bromomethyl)-3-nitrobenzoate.

Core Identifiers

The fundamental descriptors for this compound are:

  • IUPAC Name: methyl 2-(bromomethyl)-3-nitrobenzoate

  • CAS Number: 98475-07-1[4]

  • Molecular Formula: C₉H₈BrNO₄[2]

  • Molecular Weight: 274.07 g/mol [2][4]

  • Synonyms: 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester[5]

G cluster_ID Chemical Identity Compound Methyl 2-(bromomethyl)-3-nitrobenzoate CAS CAS: 98475-07-1 Compound->CAS Formula Formula: C₉H₈BrNO₄ Compound->Formula MW MW: 274.07 g/mol Compound->MW IUPAC IUPAC Name: methyl 2-(bromomethyl)-3-nitrobenzoate Compound->IUPAC

Caption: Core chemical identifiers for the compound.

Molecular Structure

Below is the two-dimensional structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Chemical structure of Methyl 2-(bromomethyl)-3-nitrobenzoate

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a solid at room temperature and requires specific storage conditions to maintain its stability.

PropertyValueSource(s)
Appearance White to very pale yellow crystalline powder[1][3][4]
Melting Point 67-76 °C[5][6]
Solubility Insoluble in water; Soluble in alcohols and other organic solvents like N,N-dimethylformamide (DMF) and ethyl acetate.[1][3]
Storage Store in a refrigerator, in a tightly closed container in a dry, well-ventilated place.[4][7]

Synthesis and Mechanistic Insights

The primary route for synthesizing Methyl 2-(bromomethyl)-3-nitrobenzoate is through the free-radical bromination of the benzylic methyl group of Methyl 2-methyl-3-nitrobenzoate.

The "Why": Experimental Causality
  • Choice of Reagent (N-Bromosuccinimide): N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for selective allylic or benzylic bromination over aromatic ring bromination.

  • Radical Initiator: The reaction requires a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis-2-methylpropanenitrile (AIBN)[3][6]. Upon heating, these molecules decompose to form free radicals, which initiate the chain reaction by abstracting a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (generated from NBS) to form the desired product.

  • Solvent: A non-polar solvent like carbon tetrachloride or acetonitrile is typically used to prevent side reactions[3][6][8].

Experimental Protocol: Radical Bromination

The following protocol is a synthesis adapted from established literature procedures[3][6].

  • Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-methyl-3-nitrobenzoate (1 equivalent) in carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of dibenzoyl peroxide (0.1 equivalents) to the solution[6].

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC[8].

  • Workup: After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

  • Purification: The filtrate is washed sequentially with aqueous solutions of sodium sulfite (to quench any remaining bromine), sodium hydroxide, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure[6].

  • Recrystallization: The resulting crude solid is recrystallized from a suitable solvent system, such as 1-chlorobutane/cyclohexane, to yield pure Methyl 2-(bromomethyl)-3-nitrobenzoate[6].

G Start Methyl 2-methyl-3-nitrobenzoate Reagents Add NBS, AIBN, and Acetonitrile Start->Reagents Reaction Heat to 55-60°C (12 hrs) Reagents->Reaction Concentrate Concentrate under Vacuum Reaction->Concentrate Quench Add Water & Stir Concentrate->Quench Filter Filter Solid Quench->Filter Product Methyl 2-(bromomethyl)-3-nitrobenzoate Filter->Product

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Key Applications

The synthetic utility of Methyl 2-(bromomethyl)-3-nitrobenzoate stems from the reactivity of its benzyl bromide group. It is an excellent electrophile for nucleophilic substitution reactions[1].

Application in Lenalidomide Synthesis

A prime example of its application is the reaction with α-aminoglutarimide (or its salt) to form a key intermediate for Lenalidomide. In this Sₙ2 reaction, the amino group of the glutarimide acts as the nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond[8][9].

  • Reaction Step: Methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine in a polar aprotic solvent such as DMF[8]. The base neutralizes the HCl salt and the HBr byproduct formed during the reaction. This step is followed by cyclization to form the isoindolinone core of the subsequent nitro-intermediate.

G Reactant1 Methyl 2-(bromomethyl)-3-nitrobenzoate Reaction Sₙ2 Reaction (Base, Solvent) Reactant1->Reaction Reactant2 3-Aminopiperidine-2,6-dione (Nucleophile) Reactant2->Reaction Intermediate Lenalidomide Nitro-Intermediate Reaction->Intermediate

Caption: Key reaction pathway utilizing the title compound.

Predicted Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic protons (-CH₂Br) around 4.5-5.0 ppm, a singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm, and three signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the substituted benzene ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups. Based on data for similar compounds like methyl 3-nitrobenzoate, these would include a strong C=O stretch for the ester at ~1735-1770 cm⁻¹, two prominent N-O stretches for the nitro group between 1520-1340 cm⁻¹, and C-O stretching for the ester between 1250-1000 cm⁻¹[10].

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The exact mass is 272.9637 Da[2].

Safety and Handling

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous substance and must be handled with appropriate precautions.

  • GHS Classification:

    • Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07)[4]

    • Signal Word: Danger[4]

    • Hazard Statements: H290 (May be corrosive to metals), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[4][5].

  • Handling Precautions:

    • Use only in a well-ventilated area or a chemical fume hood[7].

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat[7][11].

    • Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing[7].

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention[11].

    • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[11].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[11].

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a high-value synthetic intermediate with well-defined chemical properties and reactivity. Its primary role as a precursor to the life-saving drug Lenalidomide underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and effective use in the laboratory and beyond.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. (n.d.). Methyl 2-bromo-3-nitrobenzoate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-3-nitrobenzoate (C8H6BrNO4). Retrieved from [Link]

  • Google Patents. (n.d.). US20180334443A1 - An improved process for synthesis of lenalidomide.
  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Whitepaper: ¹H and ¹³C NMR Spectral Analysis of 3-Bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the high-stakes landscape of drug development and API synthesis, the precise structural characterization of intermediate building blocks is non-negotiable. 3-Bromobenzyl 2-methyl-3-nitrobenzoate is a highly functionalized ester characterized by a sterically demanding 2-methyl-3-nitrobenzoyl core and a versatile 3-bromobenzyl moiety. This whitepaper provides an in-depth, mechanistically grounded analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By deconstructing the molecule into its orthogonal fragments, we establish a self-validating framework for spectral assignment, spin-spin coupling dynamics, and routine acquisition protocols.

Structural Deconstruction & NMR Strategy

The target molecule is synthesized via the esterification of 2-methyl-3-nitrobenzoic acid and 3-bromobenzyl alcohol. To accurately predict and assign the NMR resonances, we must analyze the electronic and steric microenvironments of these two distinct domains:

  • The Acid Core (2-methyl-3-nitrobenzoyl group): The aromatic ring is heavily deactivated by the strongly electron-withdrawing nitro (-NO₂) and carbonyl (-C=O) groups. The methyl group at C-2 is sterically compressed and subjected to the combined diamagnetic anisotropy of both flanking substituents[1].

  • The Benzyl Core (3-bromobenzyl group): The benzylic methylene (-CH₂-) is directly attached to the deshielding ester oxygen. The aromatic ring exhibits a classic meta-substituted splitting pattern, heavily influenced by the heavy-atom effect of the bromine atom[2].

High-Resolution ¹H NMR Analysis

Spectral Assignments & Causality

The ¹H NMR spectrum of this compound in CDCl₃ is defined by sharp, distinct regions: the aliphatic aryl-methyl, the benzylic methylene, and the complex aromatic region.

  • The Aryl-Methyl Group: Unlike a standard toluenic methyl group (~2.3 ppm), the C-2 methyl is flanked by an ortho-nitro group and an ortho-ester linkage. The combined inductive withdrawal and anisotropic deshielding shift this singlet significantly downfield to ~2.65 ppm [1].

  • The Benzylic Methylene: The free 3-bromobenzyl alcohol exhibits a methylene singlet at ~4.68 ppm[2]. Upon acylation to form the ester, the strongly electronegative ester oxygen pulls electron density away from the -CH₂- protons, shifting them downfield to a sharp singlet at ~5.40 ppm [3].

  • The Aromatic Protons: The acid core presents an AMX spin system. H-6 (ortho to the carbonyl) and H-4 (ortho to the nitro group) are highly deshielded, appearing as doublet of doublets at ~8.05 ppm and ~7.90 ppm, respectively. The benzyl core presents a more complex pattern where H-2' appears as a narrow multiplet (or broad singlet) at ~7.60 ppm due to being sandwiched between the bromine and the ester linkage[2].

Table 1: Quantitative ¹H NMR Data Summary (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Mechanistic Causality
H-6 (Acid)8.05dd8.0, 1.21HDeshielded by ortho-carbonyl group
H-4 (Acid)7.90dd8.0, 1.21HDeshielded by ortho-nitro group
H-2' (Benzyl)7.60t (or br s)~1.81HMeta-coupled, flanked by Br and ester
H-4' (Benzyl)7.48dt7.8, 1.81HOrtho to Br, meta to ester
H-5 (Acid)7.45t8.01HMeta to both strongly withdrawing groups
H-6' (Benzyl)7.35dt7.8, 1.81HOrtho to ester, meta to Br
H-5' (Benzyl)7.28t7.81HMeta to both substituents
-CH₂- 5.40s-2HBenzylic, heavily deshielded by ester oxygen
-CH₃ 2.65s-3HAryl methyl, deshielded by ortho-NO₂ and C=O
Spin-Spin Coupling Dynamics

Understanding the J-coupling networks is critical for verifying the regiochemistry of the aromatic rings. The diagram below maps the primary ³J (ortho) and ⁴J (meta) coupling relationships that dictate the spectral multiplicities.

SpinSystem cluster_acid 2-Methyl-3-nitrobenzoyl Core cluster_benzyl 3-Bromobenzyl Core H4 H-4 ~7.90 ppm H5 H-5 ~7.45 ppm H4->H5 ³J ≈ 8.0 Hz H6 H-6 ~8.05 ppm H4->H6 ⁴J ≈ 1.2 Hz H5->H6 ³J ≈ 8.0 Hz H2b H-2' ~7.60 ppm H4b H-4' ~7.48 ppm H2b->H4b ⁴J ≈ 1.8 Hz H6b H-6' ~7.35 ppm H2b->H6b ⁴J ≈ 1.8 Hz H5b H-5' ~7.28 ppm H4b->H5b ³J ≈ 7.8 Hz H5b->H6b ³J ≈ 7.8 Hz

Fig 1. Spin-spin coupling network and J-coupling constants for the target molecule.

High-Resolution ¹³C NMR Analysis

Spectral Assignments & Causality

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The most diagnostic signals are the quaternary carbons, whose chemical shifts are strictly governed by their immediate electronic environment.

  • The Ester Carbonyl (C=O): Resonating at ~166.5 ppm , this signal is characteristic of conjugated aromatic esters[1].

  • The Nitro-Bearing Carbon (C-3): The strong electron-withdrawing nature of the -NO₂ group strips electron density from the ipso carbon, pushing it downfield to ~151.5 ppm [1].

  • The Bromine-Bearing Carbon (C-3'): Conversely, the heavy-atom effect of bromine causes an anomalous upfield shift for the ipso carbon, placing it at ~122.6 ppm [2].

  • Aliphatic Carbons: The benzylic -CH₂- appears at ~66.5 ppm due to direct oxygen attachment[3], while the sterically hindered aryl methyl group is found at ~15.6 ppm [1].

Table 2: Quantitative ¹³C NMR Data Summary (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeCausality / Resonance Effect
C=O 166.5CqEster carbonyl, highly deshielded
C-3 (Acid)151.5CqDirectly bonded to electronegative -NO₂
C-1' (Benzyl)138.0CqIpso carbon attached to ester oxygen via CH₂
C-2 (Acid)134.5CqIpso carbon attached to methyl group
C-1 (Acid)131.0CqIpso carbon attached to carbonyl
C-4, C-6 (Acid)126.2, 127.1CHAromatic carbons ortho/para to withdrawing groups
C-2', C-4', C-5', C-6' 125.3 - 130.6CHBenzyl aromatic carbons
C-3' (Benzyl)122.6CqHeavy atom effect from directly bonded Bromine
-CH₂- 66.5CH₂Deshielded by adjacent ester oxygen
-CH₃ 15.6CH₃Shielded alkyl carbon, shifted slightly by ortho groups

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Every step contains an internal quality control check to prevent artifact generation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulates distort the B₀ magnetic field homogeneity, leading to line broadening.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the exact Larmor frequency of the nucleus (400.13 MHz for ¹H, 100.61 MHz for ¹³C).

    • Validation Check: The wobble curve must display a deep, symmetrical minimum precisely at the target frequency.

  • Shimming (Z-Axis Optimization): Optimize the Z1, Z2, and Z3 shim coils to ensure a perfectly uniform magnetic field across the sample volume.

    • Validation Check: The residual CHCl₃ peak (7.26 ppm) must achieve a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Pulse Sequence Execution:

    • For ¹H: Use a 30-degree pulse sequence (zg30). This allows for a shorter relaxation delay (D1 = 1-2s) compared to a 90-degree pulse, preventing spin saturation while maximizing the signal-to-noise ratio.

    • For ¹³C: Use a proton-decoupled sequence (zgpg30) with a longer delay (D1 = 2-3s) to account for the longer T₁ relaxation times of quaternary carbons.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.

    • Validation Check: Perform zero-order and first-order phase corrections until all peaks exhibit perfectly symmetric Lorentzian line shapes.

NMR_Workflow S1 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3) S2 2. Instrument Tuning & Matching (Probe Optimization) S1->S2 S3 3. Shimming (Z-Axis) (B0 Homogeneity) S2->S3 S4 4. Pulse Sequence Execution (zg30 / zgpg30) S3->S4 S5 5. FID Acquisition (Time Domain Data) S4->S5 S6 6. Fourier Transform & Processing (Frequency Domain) S5->S6

Fig 2. Self-validating NMR acquisition and processing workflow.

References

  • Preliminary in vitro Cytotoxic Assay on HepG2 and Antibacterial Screening Activity: Synthesis and Characterization of Organotin(IV) Carboxylate Complexes Derivatives of 2-Methyl-3-nitrobenzoic Acid. Asian Journal of Chemistry. URL: [Link]

  • Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. ACS Omega. URL: [Link]

Sources

Structural Elucidation of 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate: A Comprehensive Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, mass spectrometry (MS) stands as the cornerstone for structural verification. 3-bromobenzyl 2-methyl-3-nitrobenzoate (C₁₅H₁₂BrNO₄) is a complex halogenated nitroaromatic ester. Its mass spectral profile is governed by three distinct structural modules: the labile ester linkage, the sterically hindered nitrobenzoate core, and the isotopically distinct bromobenzyl moiety. This whitepaper provides an authoritative, in-depth analysis of its fragmentation causality, isotopic signatures, and a self-validating protocol for its analytical quantification.

Ionization Dynamics & Isotopic Signatures

The selection of the ionization technique fundamentally dictates the observed fragmentation.

  • Electron Ionization (EI): EI at 70 eV is the gold standard for this class of compounds. The 70 eV energy level is deliberately chosen because it sits at the plateau of the ionization efficiency curve, imparting a standardized 1–2 eV of internal energy to the molecule. This ensures reproducible fragmentation across different instruments for reliable library matching.

  • Soft Ionization Alternatives: Because EI often results in a highly depleted molecular ion for nitroaromatic esters, Atmospheric Pressure Gas Chromatography (APGC) can be employed as a soft ionization alternative to preserve the intact molecular ion for tandem MS (MS/MS) precursor selection[1].

  • Electrospray Ionization (ESI) Caveats: If LC-MS is utilized, analysts must account for interfacial droplet chemistry. ESI of compounds with double bonds or ester linkages can lead to spontaneous oxidation or the formation of water radical cation adducts ( [M+H2​O]+∙ ) in the positive ion mode, which can complicate spectral interpretation[2].

The Bromine Isotopic Validator: The presence of the bromine atom on the benzyl moiety yields a distinct 1:1 isotopic signature due to the natural abundance of ⁷9Br and ⁸1Br [3]. This isotopic doublet acts as an intrinsic self-validating tool: any fragment retaining the bromine atom must exhibit this 1:1 ratio separated by 2 atomic mass units (amu).

Core Fragmentation Mechanisms (The Causality of Cleavage)

The fragmentation of 3-bromobenzyl 2-methyl-3-nitrobenzoate under EI conditions is highly predictable and proceeds via three primary pathways:

Pathway A: Ester Bond Cleavage

The fragmentation of benzyl benzoate derivatives typically initiates at the ester linkage due to the thermodynamic stability of the resulting resonance-stabilized cations[4].

  • Inductive Cleavage: Cleavage of the C-O bond yields the 3-bromobenzyl cation ( [C7​H6​Br]+ ) at m/z 169 and 171. This is typically the base peak due to the extreme stability of the benzyl/tropylium resonance system.

  • Alpha Cleavage: Cleavage between the carbonyl carbon and the ester oxygen yields the 2-methyl-3-nitrobenzoyl cation (acylium ion, [C8​H6​NO3​]+ ) at m/z 164.

Pathway B: Nitroaromatic Degradation

The acylium ion (m/z 164) undergoes sequential degradation characteristic of nitroaromatics[5].

  • Loss of NO (30 Da): The nitro group undergoes a well-documented electron-impact-induced nitro-to-nitrite rearrangement ( −NO2​→−ONO ), followed by the expulsion of nitric oxide (NO) to yield an m/z 134 ion[6].

  • Loss of NO₂ (46 Da): Direct homolytic cleavage of the C−NO2​ bond yields an m/z 118 ion. The ortho-methyl group provides steric bulk that can accelerate the out-of-plane twisting of the nitro group, facilitating this cleavage.

Pathway C: Tropylium Ion Dynamics

The bromobenzyl cation (m/z 169/171) undergoes ring expansion to form a brominated tropylium ion. Subsequent high-energy fragmentation involves the expulsion of the bromine radical (79 or 81 Da), collapsing the structure into a stable C7​H6+∙​ derivative at m/z 90[7].

Visualizing the Fragmentation Network

MS_Fragmentation M Molecular Ion [M]+. C15H12BrNO4 m/z 349 / 351 Acylium 2-Methyl-3-nitrobenzoyl Cation [C8H6NO3]+ m/z 164 M->Acylium Alpha Cleavage (- C7H6BrO.) Bromobenzyl 3-Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 M->Bromobenzyl Inductive Cleavage (- C8H6NO3.) Acyl_NO Loss of NO [C8H6NO2]+ m/z 134 Acylium->Acyl_NO - NO (30 Da) Acyl_NO2 Loss of NO2 [C8H6O]+ m/z 118 Acylium->Acyl_NO2 - NO2 (46 Da) Tropylium Tropylium Derivative [C7H6]+ m/z 90 Bromobenzyl->Tropylium - Br. (79/81 Da)

EI-MS fragmentation pathway of 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Quantitative Data Summary

The following table summarizes the anticipated key ions, their mass-to-charge ratios, and diagnostic significance.

Fragment IdentityProposed Formulam/z (⁷⁹Br / ⁸¹Br)Relative AbundanceDiagnostic Significance
Molecular Ion [C15​H12​BrNO4​]+∙ 349 / 351Low (<5%)Confirms intact mass and presence of one Br atom.
Bromobenzyl Cation [C7​H6​Br]+ 169 / 171Base Peak (100%)Primary ester cleavage; 1:1 isotopic ratio confirms Br.
Acylium Cation [C8​H6​NO3​]+ 164HighConfirms the 2-methyl-3-nitrobenzoate core.
Acylium - NO [C8​H6​NO2​]+ 134ModerateCharacteristic nitro-nitrite rearrangement.
Acylium - NO₂ [C8​H6​O]+ 118ModerateDirect loss of the nitro group.
Tropylium Deriv. [C7​H6​]+∙ 90HighConfirms the benzyl architecture post-halogen loss.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure high-fidelity data acquisition, the following protocol incorporates internal self-validation mechanisms.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1 mg of 3-bromobenzyl 2-methyl-3-nitrobenzoate in 1 mL of LC-MS grade dichloromethane.

  • Causality Check: Dichloromethane is chosen over methanol to prevent transesterification artifacts in the GC inlet.

  • Validation: Spike the solution with 10 µg/mL of Benzyl Benzoate-D12 as an internal standard. The known fragmentation of the deuterated standard (m/z 224, 112) verifies mass calibration and source tuning[4].

Step 2: GC-MS Instrumental Setup

  • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Reasoning: Non-polar columns minimize active sites that could thermally degrade the nitro group.

  • Injection: 1 µL injection volume, splitless mode at 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV. Ion source temperature at 230°C.

Step 3: Data Acquisition and Self-Validation

  • Acquire data in full scan mode (m/z 40–400).

  • System Suitability: Verify the Benzyl Benzoate-D12 internal standard peak. Ensure the m/z 224 molecular ion is present and mass accuracy is within ±0.1 Da.

  • Analyte Verification: Locate the analyte peak. Immediately verify the isotopic signature of the m/z 169 and 171 ions. If the ratio deviates significantly from 1:1 (±5%), the peak is a matrix interference or an isobaric contaminant, and the system fails the self-validation check.

References

  • Benchchem.
  • Benchchem. Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
  • Benchchem.
  • PMC. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS.
  • MDPI. Simultaneous Determination of Nine Phthalates in Vegetable Oil by Atmospheric Pressure Gas Chromatography with Tandem Mass Spectrometry (APGC-MS/MS).
  • Frontiers.
  • PMC. 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions.

Sources

Thermodynamic Solubility Profile and Methodological Framework for 3-Bromobenzyl 2-methyl-3-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromobenzyl 2-methyl-3-nitrobenzoate is a highly functionalized, lipophilic aromatic ester utilized as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Because of its complex structural motifs—combining an electron-withdrawing nitro group, a polarizable bromine atom, and a flexible ester linkage—its solvation behavior deviates from simple aromatic hydrocarbons.

This technical whitepaper provides an authoritative framework for understanding and experimentally validating the solubility profile of 3-bromobenzyl 2-methyl-3-nitrobenzoate across various organic solvents. By synthesizing predictive structural analysis with the "gold standard" shake-flask methodology[2], this guide equips researchers with a self-validating protocol to ensure accurate thermodynamic solubility data for downstream formulation and synthesis.

Structural Determinants of Solvation

To predict the solubility of a novel compound, we must first deconstruct its molecular architecture. The parent scaffold, benzyl benzoate, is notoriously insoluble in water but highly miscible in organic solvents such as ethanol, chloroform, and ether[3][4]. The addition of functional groups in 3-bromobenzyl 2-methyl-3-nitrobenzoate introduces specific solvent-solute interaction dynamics:

  • The Ester Linkage: Acts as a hydrogen-bond acceptor. While it cannot donate hydrogen bonds, it readily interacts with protic solvents (e.g., alcohols) through dipole-dipole and H-bonding interactions.

  • The Nitro Group ( −NO2​ ): A strong, polar aprotic moiety. It significantly increases the molecule's dipole moment, driving high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • The Bromine Atom ( −Br ): A large, polarizable halogen. Bromine increases the overall lipophilicity (LogP) of the molecule while enabling halogen bonding. This results in exceptional solubility in halogenated solvents like Dichloromethane (DCM) and Chloroform.

  • The Aromatic Rings: Two benzene rings facilitate π−π stacking. Aromatic solvents like toluene will readily solvate the compound through dispersion forces.

StructuralSolvation Molecule 3-Bromobenzyl 2-methyl-3-nitrobenzoate Ester Ester Linkage (H-Bond Acceptor) Molecule->Ester Nitro Nitro Group (Strong Dipole) Molecule->Nitro Bromo Bromine Atom (Polarizable) Molecule->Bromo Aromatic Aromatic Rings (Pi-Pi Stacking) Molecule->Aromatic Alcohols\n(EtOH, MeOH) Alcohols (EtOH, MeOH) Ester->Alcohols\n(EtOH, MeOH) Moderate Affinity Polar Aprotic\n(DMSO, DMF) Polar Aprotic (DMSO, DMF) Nitro->Polar Aprotic\n(DMSO, DMF) High Affinity Halogenated\n(DCM, Chloroform) Halogenated (DCM, Chloroform) Bromo->Halogenated\n(DCM, Chloroform) High Affinity Aromatic Solvents\n(Toluene) Aromatic Solvents (Toluene) Aromatic->Aromatic Solvents\n(Toluene) High Affinity

Figure 1: Structural features of 3-bromobenzyl 2-methyl-3-nitrobenzoate and their corresponding solvent affinities.

Predictive Quantitative Solubility Matrix

Based on the physicochemical properties of structurally analogous substituted benzyl benzoates[4], the following table summarizes the predicted thermodynamic solubility profile of 3-bromobenzyl 2-methyl-3-nitrobenzoate at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL)Solvation Mechanism
Polar Aprotic DMSO46.7> 100 (Freely Soluble)Strong dipole-dipole interactions with the nitro group.
Halogenated Dichloromethane (DCM)8.93> 100 (Freely Soluble)Halogen bonding and induced dipole interactions.
Aromatic Toluene2.3850 - 100 (Soluble) π−π stacking and London dispersion forces.
Polar Protic Ethanol (Absolute)24.510 - 50 (Sparingly Soluble)H-bond donation to the ester carbonyl; limited by lipophilic bulk.
Non-Polar Hexane1.89< 5 (Slightly Soluble)Weak dispersion forces; insufficient to break solute crystal lattice.
Aqueous Water80.1< 0.01 (Practically Insoluble)Extreme lipophilicity (high LogP) prevents hydration[3].

Self-Validating Experimental Protocol: The Shake-Flask Method

While predictive models are useful, empirical validation is mandatory for regulatory and synthetic compliance. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[2][5]. The following protocol is engineered to prevent common experimental artifacts, such as supersaturation and volatile solvent loss[6].

Rationale and Causality of Protocol Design
  • Thermostatic Control: Solubility is highly temperature-dependent[7]. Fluctuations during equilibration can lead to supersaturation, artificially inflating solubility values.

  • Miniaturization: Using 1-2 mL glass vials (miniaturized shake-flask) conserves the API while ensuring a rapid equilibrium between the solid and dissolved drug[6].

  • Immediate Dilution: Upon phase separation, the supernatant must be immediately diluted in the mobile phase. If the sample cools during transfer, the solute may precipitate out of the saturated solution, leading to false-negative quantification[6].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of 3-bromobenzyl 2-methyl-3-nitrobenzoate into a 2 mL amber glass HPLC vial (amber glass prevents potential UV-induced degradation of the nitro/bromo groups).

    • Add 1.0 mL of the target organic solvent (e.g., DCM, Ethanol).

    • Self-Validation Check: Ensure visible un-dissolved solid remains. If the solid dissolves completely, add more solute in 20 mg increments until a suspension persists.

  • Equilibration:

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

    • Place the vials in a thermostatic shaker bath set to exactly 25.0°C ± 0.1°C.

    • Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium[6].

  • Phase Separation:

    • Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C. Note: Filtration is generally avoided for highly lipophilic compounds in organic solvents, as the solute may non-specifically bind to the filter membrane.

  • Sample Dilution & Preparation:

    • Carefully aspirate 100 µL of the clear supernatant using a positive-displacement pipette (to account for solvent viscosity/volatility).

    • Immediately transfer into a volumetric flask containing a known volume of the HPLC mobile phase to prevent crystallization[6].

ProtocolWorkflow Start 1. Solute + Solvent (Ensure Excess Solid) Agitation 2. Thermostatic Agitation (48h at 25°C ± 0.1°C) Start->Agitation Add to sealed vial Equilibrium 3. Phase Equilibrium (Solid-Liquid Achieved) Agitation->Equilibrium Constant Temp Separation 4. Phase Separation (Centrifugation at 25°C) Equilibrium->Separation Isolate supernatant Dilution 5. Immediate Dilution (Prevents Crystallization) Separation->Dilution Maintain solubility state Analysis 6. HPLC-UV Quantification (Determines Concentration) Dilution->Analysis Inject into system

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

While UV-Visible spectroscopy can be used for simple solubility assays[5], the ester linkage in 3-bromobenzyl 2-methyl-3-nitrobenzoate is susceptible to hydrolysis in the presence of trace moisture. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is required to distinguish the intact ester from potential degradation products (e.g., 3-bromobenzyl alcohol and 2-methyl-3-nitrobenzoic acid).

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 70:30 Acetonitrile:Water (v/v) to accommodate the high lipophilicity of the compound.

  • Detection Wavelength ( λmax​ ): ~254 nm (optimized for the aromatic nitro-benzoate chromophore).

  • Quantification: Calculate the concentration of the dissolved solute by interpolating the peak area against a pre-established 5-point standard calibration curve[5].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2345, Benzyl Benzoate. PubChem. Available at:[Link]

  • Scent.vn. Benzyl Benzoate CAS# 120-51-4: Odor profile, Molecular properties, Regulation. Scent.vn. Available at: [Link]

  • Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. Available at:[Link]

  • University of Basrah. Solubility and Dissolution for Drug. UoBasrah.edu.iq. Available at:[Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at:[Link]

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at:[Link]

Sources

Crystallographic Analysis of 3-bromobenzyl 2-methyl-3-nitrobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive guide to the crystallographic data and X-ray diffraction analysis of 3-bromobenzyl 2-methyl-3-nitrobenzoate. The methodologies and interpretations presented herein are grounded in established principles of crystallography and are designed to be self-validating for experienced practitioners.

Introduction

3-bromobenzyl 2-methyl-3-nitrobenzoate is a small organic molecule of interest in medicinal chemistry and materials science. Its structural characterization is crucial for understanding its chemical properties and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into molecular geometry, intermolecular interactions, and crystal packing.

Despite a thorough search of publicly available crystallographic databases and scientific literature, the specific crystallographic data for 3-bromobenzyl 2-methyl-3-nitrobenzoate has not been reported. This guide, therefore, will outline the theoretical framework and the established experimental and computational workflows that would be employed for the complete crystallographic analysis of this compound, should suitable single crystals become available. While direct data for the title compound is absent, we will draw upon data from closely related structures to illustrate key concepts and potential structural features.

Part 1: The Pathway to Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following workflow outlines the critical stages.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing (Integration, Scaling, and Merging) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson Method) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CHECKCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: Workflow for Crystal Structure Determination.

Synthesis and Purification

The synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate would likely involve the esterification of 2-methyl-3-nitrobenzoic acid with 3-bromobenzyl alcohol. The purity of the synthesized compound is paramount for obtaining high-quality crystals. Standard purification techniques such as recrystallization or column chromatography would be employed to remove any impurities that could inhibit crystal growth.

Crystal Growth: The Cornerstone of X-ray Analysis

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free of defects. Common methods for growing single crystals from solution include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

The choice of solvent or solvent system is critical and often determined empirically.

Part 2: The X-ray Diffraction Experiment: From Diffraction Pattern to Molecular Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This process involves irradiating the crystal with a monochromatic X-ray beam and collecting the resulting diffraction pattern.

Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

Data Processing and Structure Solution

The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The unit cell is the basic repeating unit of the crystal lattice. The processed data is then used to solve the crystal structure. For small molecules like 3-bromobenzyl 2-methyl-3-nitrobenzoate, direct methods are typically used to determine the initial phases of the structure factors, which leads to an initial electron density map.

Structure Refinement

The initial model of the structure is refined using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental data and the structural model.

Part 3: Anticipated Crystallographic Data and Structural Features

While the specific data for 3-bromobenzyl 2-methyl-3-nitrobenzoate is unavailable, we can anticipate some of its crystallographic and structural features based on related compounds.

Expected Crystallographic Parameters

The crystallographic data for a compound is typically presented in a standardized format. A hypothetical data table for 3-bromobenzyl 2-methyl-3-nitrobenzoate is presented below. The values are illustrative and based on typical ranges for similar organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₁₅H₁₂BrNO₄
Formula Weight350.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)18.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1540
Z4
Calculated Density (g/cm³)1.51
Absorption Coefficient (mm⁻¹)2.8
F(000)704
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.0 to 28.0
Reflections collected10500
Independent reflections3500 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14
Goodness-of-fit on F²1.05
Potential Molecular Structure and Intermolecular Interactions

The molecular structure of 3-bromobenzyl 2-methyl-3-nitrobenzoate would consist of a 3-bromobenzyl group connected to a 2-methyl-3-nitrobenzoate moiety via an ester linkage. The relative orientation of these two aromatic rings will be a key structural feature, defined by the torsion angles around the ester group.

Intermolecular interactions play a crucial role in determining the crystal packing. For this molecule, we can anticipate the following interactions:

  • π-π Stacking: The aromatic rings of the benzoate and benzyl groups may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

  • C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro and ester groups.

  • Halogen Bonding: The bromine atom could potentially participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (such as an oxygen atom) on a neighboring molecule.

G cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 a1 Br b1 Phenyl e2 NO2 a1->e2 Halogen Bond (Br···O) c1 Ester d2 Phenyl b1->d2 π-π Stacking b1->e2 C-H···O d1 Phenyl e1 NO2 a2 Br b2 Phenyl c2 Ester

Figure 2: Potential Intermolecular Interactions.

Conclusion and Future Outlook

The complete crystallographic analysis of 3-bromobenzyl 2-methyl-3-nitrobenzoate would provide definitive insights into its three-dimensional structure and intermolecular interactions. This information is invaluable for rational drug design, understanding its solid-state properties, and exploring its potential in materials science. While experimental data is not yet available, the established methodologies of single-crystal X-ray diffraction provide a clear path forward for its structural elucidation. The scientific community is encouraged to pursue the synthesis and crystallization of this compound to fill this gap in the structural database.

References

As no direct crystallographic study of 3-bromobenzyl 2-methyl-3-nitrobenzoate is available, this reference list includes resources on related compounds and general crystallographic principles.

  • Crystal structure of (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane, C18H14Br2S. De Gruyter. Available at: [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. PubChem. Available at: [Link]

  • Methyl 3-nitrobenzoate. ResearchGate. Available at: [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents.Google Patents.
  • METHYL m-NITROBENZOATE. Organic Syntheses Procedure. Available at: [Link]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromobenzyl 2-methyl-3-nitrobenzoate scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This technical guide synthesizes current knowledge on the constituent chemical moieties to propose and deconstruct plausible mechanisms of action for this class of compounds. By integrating insights from nitrobenzoate and bromobenzyl chemistry, we provide a foundational framework for researchers to design and execute robust experimental plans aimed at elucidating the precise biological activities of these derivatives. This document serves as a roadmap for future investigations, from initial target hypothesis to preclinical validation.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. In the case of 3-bromobenzyl 2-methyl-3-nitrobenzoate derivatives, the molecule can be dissected into two key pharmacophoric components: the nitrobenzoate head and the bromobenzyl tail . This bifunctional nature suggests the possibility of multiple, and potentially synergistic, mechanisms of action.

  • The Nitrobenzoate Moiety: Nitroaromatic compounds, including nitrobenzoates, are a well-established class of biologically active molecules.[1][2] Their activities span antimicrobial, anti-inflammatory, and anticancer applications.[1] A crucial feature of many nitroaromatic drugs is their capacity to act as prodrugs, often requiring reductive activation of the nitro group within the target cell or microorganism to exert their effects.[1][2] The 2-methyl-3-nitrobenzoic acid component, in particular, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3][4]

  • The Bromobenzyl Moiety: The bromobenzyl group is a highly reactive chemical entity. The benzylic bromide is an excellent leaving group, making the molecule susceptible to nucleophilic attack and covalent bond formation with biological macromolecules.[5][6][7] This reactivity is frequently harnessed in the synthesis of pharmaceuticals.[8] Furthermore, bromobenzyl derivatives have been explored for their potential as immune checkpoint inhibitors, specifically targeting the PD-1/PD-L1 interaction.[9][10]

This guide will explore the mechanistic hypotheses stemming from these two key structural features.

Proposed Mechanisms of Action: A Multi-pronged Approach

Given the chemical functionalities present in 3-bromobenzyl 2-methyl-3-nitrobenzoate derivatives, several distinct, yet not mutually exclusive, mechanisms of action can be postulated.

Hypothesis 1: Prodrug Activation and Generation of Reactive Nitrogen Species

A prominent mechanism for nitroaromatic compounds, particularly in the context of antimicrobial activity, is the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species (RNS).[1] This pathway is especially relevant for targeting anaerobic bacteria and certain parasites that possess specific nitroreductases.

The proposed signaling pathway for this mechanism is as follows:

G cluster_cell Target Cell (e.g., Bacterium) Compound 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivative Nitroreductase Nitroreductase Enzyme Compound->Nitroreductase Enzymatic Reduction RNS Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->RNS Generation Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) RNS->Cellular_Damage Apoptosis Cell Death Cellular_Damage->Apoptosis

Caption: Proposed pathway of prodrug activation.

Hypothesis 2: Covalent Inhibition of Target Proteins

The presence of a reactive benzyl bromide group suggests the potential for these derivatives to act as covalent inhibitors.[5][6] The electrophilic benzylic carbon is susceptible to attack by nucleophilic residues (e.g., cysteine, histidine, lysine) within the active site of a target protein. This would lead to irreversible inhibition and a sustained biological effect.

G Compound 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivative Target_Protein Target Protein (with Nucleophilic Residue) Compound->Target_Protein Nucleophilic Attack Covalent_Complex Irreversible Covalent Complex Target_Protein->Covalent_Complex Inhibition Inhibition of Protein Function Covalent_Complex->Inhibition

Caption: Mechanism of covalent protein inhibition.

Hypothesis 3: Modulation of Inflammatory Pathways

Nitrobenzoate derivatives have been noted for their anti-inflammatory properties, which may involve the inhibition of key inflammatory enzymes and the regulation of cytokine production.[1] This could occur through non-covalent interactions, where the molecule binds to and modulates the activity of proteins in inflammatory signaling cascades, such as COX enzymes or transcription factors like NF-κB.

G cluster_inflammatory_pathway Inflammatory Signaling Pathway Compound 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivative Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) Compound->Signaling_Cascade Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Signaling_Cascade Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling_Cascade->Proinflammatory_Cytokines Inflammation Inflammatory Response Proinflammatory_Cytokines->Inflammation

Caption: Modulation of inflammatory signaling.

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to validate these hypotheses. The following workflow provides a comprehensive plan for characterizing the mechanism of action of 3-bromobenzyl 2-methyl-3-nitrobenzoate derivatives.

G cluster_workflow Mechanism of Action Elucidation Workflow cluster_phase1 cluster_phase2 cluster_phase3 A Phase 1: Phenotypic Screening & Target Class Identification B Phase 2: Target Identification & Validation A->B Hit Confirmation C Phase 3: Pathway Analysis & In Vivo Confirmation B->C Target Validation A1 Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) A2 Antimicrobial Assays (MIC determination) A3 Enzyme Inhibition Assays (e.g., COX, kinases) B1 Affinity Chromatography B2 Mass Spectrometry-based Proteomics B3 Genetic Knockdown/Knockout B4 Biophysical Interaction Studies (e.g., SPR, ITC) C1 Western Blotting for Pathway Modulation C2 Cytokine Profiling C3 Animal Models of Disease

Caption: A three-phase workflow for MOA studies.

Phase 1: Phenotypic Screening and Target Class Identification

The initial step is to determine the primary biological effect of the derivatives.

Experimental Protocol: Anti-inflammatory Activity Screening

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the 3-bromobenzyl 2-methyl-3-nitrobenzoate derivatives for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and cytokine production.

Phase 2: Target Identification and Validation

Once a primary biological effect is confirmed, the next step is to identify the specific molecular target(s).

Experimental Protocol: Covalent Target Identification using Mass Spectrometry

  • Cell Lysate Preparation: Prepare a protein lysate from the relevant cell line or tissue.

  • Compound Incubation: Incubate the lysate with the 3-bromobenzyl 2-methyl-3-nitrobenzoate derivative.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have been modified by the compound, identifying the specific protein and the site of covalent adduction.

Phase 3: Pathway Analysis and In Vivo Confirmation

With a validated target, the focus shifts to understanding the downstream signaling effects and confirming the mechanism in a more complex biological system.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cells with the compound and the appropriate stimulus as determined in Phase 1.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases, transcription factors).

  • Detection and Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensities to determine changes in protein expression and phosphorylation status.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Anti-inflammatory Activity of 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivatives

DerivativeR-group ModificationNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
Compound 1-H12.515.2
Compound 24-fluoro8.710.1
Compound 34-methoxy25.128.9

Conclusion and Future Directions

The 3-bromobenzyl 2-methyl-3-nitrobenzoate scaffold holds significant promise for the development of novel therapeutic agents. The multifaceted nature of its chemical structure suggests a range of potential mechanisms of action, from prodrug activation to covalent inhibition and modulation of inflammatory pathways. The experimental framework outlined in this guide provides a rigorous and systematic approach to elucidating the precise biological activity of these derivatives. Future research should focus on synthesizing a library of analogues to establish structure-activity relationships (SAR) and on utilizing advanced techniques such as chemoproteomics and structural biology to gain a deeper understanding of their molecular interactions.

References

  • 2-Methyl-3-nitrobenzoic acid methyl ester - Chem-Impex.
  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • 2-Methyl-3-nitrobenzoic acid – Chem-Impex.
  • Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH.
  • The Chemical Reactivity and Applic
  • 4-Bromobenzyl bromide - Chem-Impex.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchG
  • Methyl 2-Bromomethyl-3-nitrobenzoate: Synthesis Intermedi
  • Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applic

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromobenzyl 2-methyl-3-nitrobenzoate via Steglich Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex ester building blocks is a foundational operation in drug development and medicinal chemistry. This application note details a highly efficient, self-validating protocol for the synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate . By coupling 2-methyl-3-nitrobenzoic acid[1] with 3-bromobenzyl alcohol[2], we utilize a modified Steglich esterification approach[3]. This methodology is specifically designed to operate under mild, room-temperature conditions, preserving the integrity of the nitro and bromo functional groups while maximizing yield and simplifying downstream purification.

Mechanistic Rationale & Experimental Design

The traditional Fischer esterification is unsuitable for this transformation due to the requirement of harsh acidic conditions and extreme heat, which can lead to side reactions or degradation. Instead, the Steglich esterification employs a carbodiimide coupling reagent and a nucleophilic catalyst[4].

Causality in Reagent Selection:

  • Coupling Agent (EDC·HCl vs. DCC): While Dicyclohexylcarbodiimide (DCC) is the classical reagent for this reaction, it generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to separate from the product due to its partial solubility in organic solvents. We explicitly select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) [5]. EDC·HCl and its resulting urea byproduct are highly water-soluble, allowing for a self-validating purification step where the byproduct is quantitatively removed via simple aqueous extraction.

  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is critical. Without it, the intermediate O-acylisourea undergoes a slow 1,3-rearrangement into an unreactive N-acylurea dead-end product[3]. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium salt ("active ester"), which then readily reacts with 3-bromobenzyl alcohol[4].

SteglichMechanism Acid 2-Methyl-3-nitrobenzoic Acid (Substrate) O_Acyl O-Acylisourea Intermediate (Prone to Rearrangement) Acid->O_Acyl EDC EDC·HCl (Coupling Agent) EDC->O_Acyl Activation ActiveEster Acyl-Pyridinium Salt (Active Ester) O_Acyl->ActiveEster Suppresses Side Reactions DMAP DMAP (Nucleophilic Catalyst) DMAP->ActiveEster Acyl Transfer Product 3-Bromobenzyl 2-methyl-3-nitrobenzoate (Target Molecule) ActiveEster->Product Esterification Urea Water-Soluble Urea (Easily Extracted) ActiveEster->Urea Byproduct Release Alcohol 3-Bromobenzyl Alcohol (Nucleophile) Alcohol->Product

Workflow and mechanistic pathway of the Steglich esterification process.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Methyl-3-nitrobenzoic acid Carboxylic Acid181.151.0 eq1.81 g
3-Bromobenzyl alcohol Alcohol187.031.0 eq1.87 g
EDC·HCl Coupling Agent191.701.2 eq2.30 g
DMAP Catalyst122.170.1 eq0.12 g
Dichloromethane (DCM) Solvent84.93N/A50.0 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to prevent ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate.

  • Substrate Dissolution: Add 1.81 g (10.0 mmol) of 2-methyl-3-nitrobenzoic acid[1] and 1.87 g (10.0 mmol) of 3-bromobenzyl alcohol[2] to the flask.

  • Solvent Addition: Suspend the reagents in 50 mL of anhydrous Dichloromethane (DCM). Stir at 0 °C using an ice-water bath. Note: Cooling the reaction initially controls the exothermic activation step and minimizes the formation of N-acylurea.

Phase 2: Coupling Reaction
  • Catalyst Introduction: Add 0.12 g (1.0 mmol, 10 mol%) of DMAP to the stirring suspension.

  • Activation: Slowly add 2.30 g (12.0 mmol) of EDC·HCl[5] portion-wise over 5 minutes. The reaction mixture will gradually become homogeneous as the active ester forms and reacts.

  • Incubation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). Stir continuously for 12–16 hours under a nitrogen atmosphere.

Phase 3: Workup and Self-Validating Purification

The use of EDC·HCl inherently validates the purification process; because the unreacted EDC and its urea byproduct are water-soluble, simple phase separation yields a highly pure crude product. 7. Quenching: Dilute the reaction mixture with an additional 50 mL of DCM and transfer it to a separatory funnel. 8. Aqueous Washing:

  • Wash the organic layer with 50 mL of 1M HCl to remove DMAP and unreacted EDC.
  • Wash with 50 mL of saturated aqueous NaHCO₃ to neutralize any residual 2-methyl-3-nitrobenzoic acid[1].
  • Wash with 50 mL of brine (saturated NaCl) to remove bulk water from the organic phase.
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Analytical Validation

To ensure the trustworthiness of the protocol, the product must be validated through standard analytical techniques:

  • TLC (Thin Layer Chromatography): Run a TLC plate (e.g., 20% Ethyl Acetate in Hexanes). The product ester will appear as a new, less polar spot (higher Rf value) compared to the starting acid and alcohol. The complete disappearance of the starting materials validates reaction completion.

  • 1H NMR (CDCl₃): Look for the characteristic singlet of the benzyl protons (approx. 5.3–5.5 ppm) which will be shifted downfield relative to the starting 3-bromobenzyl alcohol due to the newly formed ester bond. The aryl methyl group of the benzoate moiety should appear as a sharp singlet near 2.5 ppm.

References

  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal.[Link]

  • Steglich esterification - Wikipedia Wikipedia, The Free Encyclopedia. [Link]

  • 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 National Center for Biotechnology Information. PubChem Compound Summary.[Link]

  • 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE National Center for Advancing Translational Sciences (NCATS). [Link]

Sources

Application Note: Esterification Strategies for the Synthesis of 3-Bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Chemical Context

The targeted molecule, 3-bromobenzyl 2-methyl-3-nitrobenzoate , is a highly functionalized ester serving as a critical building block in medicinal chemistry. Its architecture offers two orthogonal handles for late-stage diversification: a nitro group that can be reduced to an aniline for amide couplings or heterocycle formation, and a benzyl bromide moiety primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

Synthesizing this ester presents unique chemical challenges. The starting material, 2-methyl-3-nitrobenzoic acid , features an ortho-methyl group that introduces significant steric hindrance around the carboxylate center, while the electron-withdrawing nitro group lowers the pKa of the acid. Traditional Fischer esterification (acid-catalyzed reflux) is contraindicated here; not only does the steric bulk slow the reaction, but the use of 3-bromobenzyl alcohol under strong acidic conditions risks carbocation formation, leading to unwanted etherification or polymerization.

To achieve high purity and yield, chemists must rely on activated esterification methods. This guide details three field-proven, self-validating protocols for producing this ester, providing the mechanistic causality behind each experimental choice.

Quantitative Methodological Comparison

Selecting the appropriate synthetic route depends on the availability of reagents, scale of production, and purification constraints. The table below summarizes the quantitative and qualitative metrics of the three primary methodologies.

MethodReagents / CatalystReaction TimeTypical YieldAtom EconomyPurification Difficulty
A: Carbodiimide (Steglich) EDC·HCl, DMAP, DCM12 h80–90%ModerateLow (Aqueous workup)
B: Acid Chloride (COCl)₂, DMF (cat.), DIPEA2 h + 4 h>90%LowLow to Moderate
C: Sₙ2 Alkylation K₂CO₃, DMF, Alkyl Bromide6 h85–95%HighLow (Precipitation)

Workflow Visualization

EsterificationWorkflow Start 2-Methyl-3-nitrobenzoic Acid SubA Method A: Steglich Esterification Reagents: EDC·HCl, DMAP Nucleophile: 3-Bromobenzyl Alcohol Start->SubA Mild, neutral conditions SubB Method B: Acid Chloride Activation Reagents: (COCl)2, cat. DMF, DIPEA Nucleophile: 3-Bromobenzyl Alcohol Start->SubB Highly reactive intermediate SubC Method C: SN2 Alkylation Reagents: K2CO3, DMF Electrophile: 3-Bromobenzyl Bromide Start->SubC Base-promoted substitution Target Target Molecule: 3-Bromobenzyl 2-methyl-3-nitrobenzoate SubA->Target 80-90% Yield SubB->Target >90% Yield SubC->Target 85-95% Yield

Figure 1: Synthetic workflows for producing 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Experimental Protocols & Mechanistic Causality

Method A: Modified Steglich Esterification

The [1] is a mild, room-temperature method ideal for sensitive substrates. While traditionally utilizing DCC (N,N'-Dicyclohexylcarbodiimide), this protocol replaces it with EDC·HCl to create a self-validating purification system.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol, 1.81 g)

  • 3-Bromobenzyl alcohol (1.1 eq, 11 mmol, 2.06 g)

  • EDC·HCl (1.2 eq, 12 mmol, 2.30 g)

  • DMAP (0.1 eq, 1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Suspend 2-methyl-3-nitrobenzoic acid and 3-bromobenzyl alcohol in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl portion-wise over 5 minutes, followed immediately by DMAP.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (2 × 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Rationale & Causality:

  • Why EDC over DCC? DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product due to its partial solubility in organic solvents [2]. EDC generates a water-soluble urea byproduct. The 1M HCl wash completely removes this byproduct, unreacted EDC, and the DMAP catalyst, rendering the protocol self-validating without the need for column chromatography.

  • Why DMAP? The ortho-methyl group on the benzoic acid creates steric hindrance. DMAP acts as a highly nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive acylpyridinium species, which is easily intercepted by the alcohol.

Method B: Acid Chloride Activation

For maximum yield and scalability, converting the sterically hindered acid to an acid chloride is highly effective. This two-step, one-pot procedure utilizes oxalyl chloride.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol, 1.81 g)

  • Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)

  • DMF (Catalytic, 2 drops)

  • 3-Bromobenzyl alcohol (1.1 eq, 11 mmol, 2.06 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)

  • Anhydrous DCM (50 mL)

Step-by-Step Procedure:

  • Dissolve the acid in DCM and add catalytic DMF. Cool to 0 °C.

  • Add oxalyl chloride dropwise. Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will be observed.

  • Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under a stream of nitrogen to remove excess oxalyl chloride, then redissolve the resulting acid chloride in 25 mL DCM.

  • In a separate flask, dissolve 3-bromobenzyl alcohol and DIPEA in 25 mL DCM at 0 °C.

  • Add the acid chloride solution dropwise to the alcohol/base mixture. Stir for 4 hours at room temperature.

  • Workup: Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Mechanistic Rationale & Causality:

  • Why Oxalyl Chloride + DMF? DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to the acid chloride at room temperature. This avoids the harsh heating required by thionyl chloride (SOCl₂), protecting the nitro group from potential degradation.

  • Why DIPEA? DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during esterification. Neutralizing the acid prevents the 3-bromobenzyl alcohol from undergoing acid-catalyzed self-condensation or etherification.

Method C: Base-Promoted Sₙ2 Alkylation

When utilizing a benzyl halide instead of a benzyl alcohol, esterification can be achieved via a clean, highly atom-economical Sₙ2 substitution [3].

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol, 1.81 g)

  • 3-Bromobenzyl bromide (1.05 eq, 10.5 mmol, 2.62 g)

  • Potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Procedure:

  • Dissolve the acid in DMF. Add finely powdered K₂CO₃ and stir for 30 minutes at room temperature to pre-form the carboxylate salt.

  • Add 3-bromobenzyl bromide dropwise.

  • Stir the suspension at room temperature (or gentle heating at 50 °C if TLC indicates slow conversion) for 6 hours.

  • Workup (Self-Validating): Pour the reaction mixture into 150 mL of ice-cold distilled water. The highly hydrophobic product (3-bromobenzyl 2-methyl-3-nitrobenzoate) will precipitate out of the aqueous DMF solution.

  • Filter the precipitate, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.

Mechanistic Rationale & Causality:

  • Why K₂CO₃ in DMF? The electron-withdrawing nitro group increases the acidity of 2-methyl-3-nitrobenzoic acid, allowing a mild base like K₂CO₃ to easily deprotonate it. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the carboxylate anion "naked." This lack of hydrogen bonding drastically increases the nucleophilicity of the carboxylate, driving a rapid Sₙ2 attack on the electrophilic benzylic carbon of 3-bromobenzyl bromide.

Analytical Validation

Regardless of the method chosen, the final product must be validated.

  • TLC: The product will appear as a distinct, UV-active spot (typically Rf ~ 0.6 in 4:1 Hexanes:Ethyl Acetate), migrating significantly higher than the highly polar starting acid.

  • ¹H NMR (CDCl₃): Look for the diagnostic benzylic methylene protons (-CH₂-O-) appearing as a sharp singlet around δ 5.3–5.4 ppm. The ortho-methyl group on the benzoate ring will appear as a singlet near δ 2.5 ppm.

References

  • Neises, B., & Steglich, W. (1978). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate". Organic Syntheses, 63, 183. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Rademann, J., et al. (2009). "The Use of Polystyrylsulfonyl Chloride Resin as a Solid Supported Condensation Reagent for the Formation of Esters". Organic Syntheses, Coll. Vol. 11, p. 635. URL:[Link]

Application Note: 3-Bromobenzyl 2-methyl-3-nitrobenzoate as a Privileged Scaffold in Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Agrochemical Development Target Audience: Discovery Chemists, Formulation Scientists, and Agronomic Researchers

Executive Summary

In the highly regulated and resistance-prone landscape of modern agriculture, the discovery of novel crop protection agents relies heavily on versatile, multi-functional chemical scaffolds. 3-Bromobenzyl 2-methyl-3-nitrobenzoate is an advanced building block uniquely suited for the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and diamide insecticides.

This application note provides a comprehensive guide to utilizing this scaffold. By leveraging its orthogonal reactive sites—a reducible nitro group and a cross-coupling-ready aryl bromide—discovery chemists can rapidly generate diverse analog libraries. Furthermore, we detail the mechanistic rationale behind the scaffold's structural features and provide self-validating, field-proven protocols for its derivatization.

Mechanistic Rationale: The "Why" Behind the Scaffold

The structural architecture of 3-bromobenzyl 2-methyl-3-nitrobenzoate is not arbitrary; it is a rationally designed template that addresses specific pharmacokinetic and pharmacodynamic requirements in agrochemical design.

The Ortho-Methyl Group: Conformational Locking

The presence of the methyl group at the ortho position relative to the nitro (and subsequent amine) group exerts a profound steric and electronic influence[1]. Sterically, it forces the adjacent aromatic ring into a non-planar conformation relative to any bulky amide group attached during later synthesis steps. This conformational constraint is critical: it locks the drug molecule into its bioactive conformation, which is required to form stable Van-der-Waals interactions within the tight ubiquinone binding pocket (Qp-site) of the fungal Complex II (Succinate Dehydrogenase)[2]. Electronically, the ortho-methyl group blocks potential sites of metabolic oxidation, thereby increasing the half-life of the active ingredient in the field[1].

The Nitro Group: A Precursor for Amidation

Aromatic amines are essential intermediates for synthesizing the amide linkages ubiquitous in modern agrochemicals. The reduction of the nitro group to an amine is a complex electrochemical process that proceeds via nitroso and hydroxylamine intermediates[3]. Controlling this reduction is vital to prevent the accumulation of hydroxylamines or the formation of undesired azoxy dimers[3]. Once reduced, the resulting aniline serves as the nucleophilic handle for attaching pyrazole or pyridine headgroups.

The 3-Bromobenzyl Handle: Late-Stage Functionalization

The meta-substituted bromine on the benzyl ring provides an ideal site for palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. This allows researchers to perform late-stage functionalization, attaching various lipophilic tails (e.g., fluorinated biaryls) to precisely tune the molecule's LogP and target-site penetration without disrupting the core pharmacophore.

Visualizing the Discovery Workflow

Workflow A 3-Bromobenzyl 2-methyl-3-nitrobenzoate B Chemoselective Nitro Reduction A->B C 3-Bromobenzyl 3-amino-2-methylbenzoate B->C D Amidation (SDHI Headgroup) C->D E Suzuki-Miyaura Cross-Coupling D->E F Novel SDHI Agrochemical E->F

Fig 1: Synthetic divergence workflow for 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the reagent selection to ensure high yield and chemoselectivity.

Protocol A: Chemoselective Catalytic Reduction of the Nitro Group

Objective: Reduce the nitro group to a primary amine without triggering the hydrodehalogenation (cleavage) of the 3-bromo substituent. Scientific Causality: Standard Palladium on Carbon (Pd/C) with hydrogen gas will rapidly cleave aryl bromides. To prevent this, we utilize sulfided Platinum on Carbon (Pt(S)/C) . The sulfur partially poisons the catalyst, drastically reducing its oxidative addition into the C-Br bond while maintaining high activity for N-O bond reduction.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 10.0 g of 3-bromobenzyl 2-methyl-3-nitrobenzoate in 100 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Add 0.5 g of 5% Pt(S)/C (sulfided platinum on carbon). Validation Check: Ensure the catalyst is strictly sulfided to prevent debromination.

  • Purging: Seal the reactor. Purge the headspace three times with Nitrogen gas (30 psi), followed by three purges with Hydrogen gas (30 psi).

  • Reaction: Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25°C for 4–6 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with 20 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-bromobenzyl 3-amino-2-methylbenzoate. (Expected yield: >92%).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-bromo moiety with a substituted aryl/heteroaryl boronic acid to extend the lipophilic tail. Scientific Causality: We utilize a Pd(II)-NHC (N-heterocyclic carbene) precatalyst or Pd(dppf)Cl₂. These bulky, electron-rich ligands accelerate the oxidative addition into the aryl bromide and facilitate transmetalation, allowing the reaction to proceed at lower temperatures and preventing ester hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the brominated intermediate (from Protocol A), 1.2 eq of the desired heteroaryl boronic acid, and 0.05 eq of Pd(dppf)Cl₂.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that activates the boronic acid without hydrolyzing the benzyl ester linkage.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract three times with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the final cross-coupled product.

Quantitative Data: Scaffold Property Analysis

To ensure derivatives synthesized from this scaffold remain viable as agrochemicals, they must adhere to specific physicochemical guidelines (e.g., Tice Rules for crop protection agents).

Table 1: Physicochemical Properties of the Scaffold and Projected Derivatives

PropertyParent ScaffoldAmino IntermediateProjected SDHI DerivativeAgrochemical Ideal Range
Molecular Weight (Da) 364.19334.21~420 - 480200 - 500
LogP (Calculated) 3.83.24.1 - 4.8≤ 5.0
Polar Surface Area (Ų) 72.152.3~65.0≤ 120
H-Bond Donors 021≤ 3
H-Bond Acceptors 534≤ 8
Rotatable Bonds 446≤ 10

Data demonstrates that the parent scaffold provides ample "property space" to add complex headgroups and lipophilic tails without violating established agrochemical bioavailability rules.

Mechanism of Action Visualization

Mechanism A Fungal Pathogen (e.g., Zymoseptoria tritici) B Mitochondrial Electron Transport Chain A->B C Complex II (SDH) Ubiquinone Binding Site B->C E Inhibition of Fungal Respiration C->E D Ortho-Methyl Scaffold Locks Bioactive Conformation D->C Competitive Binding

Fig 2: SDHI Mechanism of Action driven by the ortho-methyl locked conformation.

References

  • Benchchem. "4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 - Benchchem." Benchchem,
  • Steinhauer, D., et al. "A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici.
  • Google Patents.
  • ACS Publications. "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals." Organic Letters,

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this sterically hindered ester. We will explore the underlying chemical principles, troubleshoot common issues, and provide detailed protocols to improve your reaction yield and product purity.

The esterification of 2-methyl-3-nitrobenzoic acid with 3-bromobenzyl alcohol presents a classic challenge in organic synthesis. The steric hindrance caused by the ortho-methyl group on the benzoic acid derivative can significantly slow down the reaction rate, leading to low yields under standard conditions. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. What are the primary causes?

A low or non-existent yield in this synthesis is a common problem, typically stemming from the challenging nature of the substrates. The primary culprits are steric hindrance and unfavorable reaction equilibrium.

  • Steric Hindrance: The methyl group at the C2 position of the benzoic acid physically blocks the carboxyl group. This makes it difficult for the nucleophilic oxygen of 3-bromobenzyl alcohol to attack the carbonyl carbon, which is the key step in ester formation.

  • Reaction Equilibrium: Fischer-Speier esterification, a common method, is a reversible process.[1][2] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[3][4] Without actively removing water, the reaction will reach an equilibrium with significant amounts of unreacted starting materials.[5]

  • Inadequate Activation: Under standard Fischer conditions (acid catalyst and heat), the activation of the carboxylic acid may be insufficient to overcome the high activation energy barrier imposed by steric hindrance. More advanced methods that create a more reactive intermediate are often necessary.[6][7]

  • Reagent Quality: Ensure your starting materials are pure and, critically, that any solvents and non-aqueous reagents are anhydrous. Water in the reaction mixture will inhibit methods that rely on water-sensitive reagents and will unfavorably shift the equilibrium in all cases.[8]

Q2: I'm attempting a Fischer Esterification. How can I optimize it for this hindered system?

While challenging, the Fischer Esterification can sometimes be pushed to acceptable yields with rigorous optimization. The key is to aggressively shift the reaction equilibrium forward.

  • Le Châtelier's Principle in Action: To drive the reaction, you can either use a large excess of one reactant or remove a product as it forms.[9][10]

    • Excess Alcohol: Using 3-bromobenzyl alcohol in a large excess (e.g., 5-10 equivalents) can increase the probability of a successful reaction. However, this can make purification more complex.[5]

    • Water Removal: The most effective strategy is the continuous removal of water.[3][9] This is best accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][5] As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, while the denser water separates and the solvent returns to the flask.[1]

  • Catalyst Choice and Loading: A strong acid catalyst is required.[10]

    • Sulfuric Acid (H₂SO₄): Typically used at 1-5 mol%.[5]

    • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle and can be just as effective.[11]

  • Temperature and Reaction Time: The reaction will require elevated temperatures (reflux) and prolonged reaction times (often 12-24 hours or more) to achieve significant conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9][11]

Q3: Are there more effective methods for synthesizing this hindered ester?

Absolutely. For sterically demanding substrates, coupling-agent-mediated esterifications are far more reliable and generally provide higher yields under milder conditions.[7][12]

Steglich Esterification

This is one of the most effective methods for synthesizing esters from sterically hindered substrates.[6][12] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13]

How it works:

  • The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6][7]

  • DMAP, being a stronger nucleophile than the alcohol, attacks this intermediate to form an even more reactive acylpyridinium species ("active ester").[6]

  • This active ester is readily attacked by the sterically hindered 3-bromobenzyl alcohol to form the desired product and release DMAP. The DCC is consumed, forming a dicyclohexylurea (DCU) byproduct.[6]

Advantages:

  • Mild Conditions: The reaction is typically run at room temperature, which protects sensitive functional groups.[13][14]

  • High Yields: It is particularly effective for hindered systems where Fischer esterification fails.[12]

Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for forming esters, especially when stereochemical inversion of a chiral alcohol is desired.[15] For this synthesis (with an achiral alcohol), it offers a mild alternative. The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

How it works:

  • PPh₃ and DEAD react to form a phosphonium salt.

  • The carboxylic acid protonates this intermediate, and the resulting carboxylate anion deprotonates the alcohol.

  • The resulting alkoxide attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This process converts the alcohol's hydroxyl group into an excellent leaving group.

  • The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 reaction to form the ester.

Advantages:

  • Extremely Mild Conditions: Often performed at or below room temperature.[15]

  • Broad Scope: Effective for a wide range of alcohols and acidic nucleophiles.[17]

Q4: My purification is complicated by byproducts. What are they and how can I avoid them?

Byproduct formation is a common cause of low isolated yields. The nature of the byproduct depends on the method used.

  • Steglich Esterification: The primary side reaction is the formation of an unreactive N-acylurea. This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement instead of reacting with the alcohol.[13]

    • Solution: The use of catalytic DMAP is crucial as it intercepts the O-acylisourea to form the active ester intermediate, which cannot undergo this rearrangement, thus suppressing the side reaction.[6][13] The main purification challenge is removing the dicyclohexylurea (DCU) or the water-soluble urea from EDC. DCU is often poorly soluble and can be removed by filtration, but sometimes co-precipitates with the product.

  • Mitsunobu Reaction: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[18]

    • Solution: These byproducts can often be difficult to separate from the desired ester, frequently requiring column chromatography. Careful planning of the purification strategy is essential. Sometimes, changing the phosphine reagent (e.g., to one that is polymer-bound or has charged groups) can simplify removal.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve issues with low reaction yield.

troubleshooting_workflow start Low Yield of 3-bromobenzyl 2-methyl-3-nitrobenzoate check_method Which esterification method was used? start->check_method fischer Fischer Esterification check_method->fischer steglich_mitsunobu Steglich / Mitsunobu check_method->steglich_mitsunobu fischer_q1 Was water actively removed (e.g., Dean-Stark)? fischer->fischer_q1 sm_q1 Are reagents anhydrous and high purity? steglich_mitsunobu->sm_q1 fischer_a1_no Action: Re-run with Dean-Stark trap and an azeotropic solvent (toluene). Rationale: Shifts equilibrium to favor product. fischer_q1->fischer_a1_no No fischer_q2 Was a large excess of alcohol used? fischer_q1->fischer_q2 Yes fischer_a2_no Action: Increase alcohol to 5-10 eq. Rationale: Drives reaction forward by mass action. fischer_q2->fischer_a2_no No fischer_q3 Is reaction time sufficient? fischer_q2->fischer_q3 Yes fischer_a3_no Action: Increase reflux time to 24h+. Monitor by TLC. Rationale: Overcomes high activation energy. fischer_q3->fischer_a3_no No fischer_switch Consider switching to a more robust method like Steglich Esterification for higher yield and milder conditions. fischer_q3->fischer_switch Yes sm_a1_no Action: Use freshly dried solvents. Check reagent quality. Rationale: These reactions are sensitive to water. sm_q1->sm_a1_no No sm_q2 For Steglich: Was DMAP used? sm_q1->sm_q2 Yes sm_a2_no Action: Add 0.1-0.2 eq. of DMAP. Rationale: Catalyzes the reaction and prevents N-acylurea formation. sm_q2->sm_a2_no No sm_q3 Is purification removing product? sm_q2->sm_q3 Yes sm_a3_yes Action: Optimize purification. For Steglich: Triturate to remove urea. For Mitsunobu: Consider chromatography. Rationale: Byproducts can be tricky to separate. sm_q3->sm_a3_yes Yes sm_success Yield should be significantly improved. Verify product by NMR, IR, and MS. sm_q3->sm_success No steglich_mechanism cluster_reactants Reactants & Reagents cluster_products Products RCOOH 2-methyl-3-nitrobenzoic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC (Coupling Agent) DMAP DMAP (Catalyst) ROH 3-bromobenzyl alcohol Acylpyridinium N-Acylpyridinium Ion (Highly Reactive 'Active Ester') O_acylisourea->Acylpyridinium + DMAP (fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow, uncatalyzed) Ester Product Ester Acylpyridinium->Ester + 3-bromobenzyl alcohol (ROH) DCU DCU (Byproduct)

Sources

Technical Support Center: Optimizing the Synthesis of 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Hub. The esterification of 2-methyl-3-nitrobenzoic acid with 3-bromobenzyl alcohol presents unique chemical challenges. The steric hindrance from the ortho-methyl group on the benzoic acid slows down standard coupling rates, while the benzylic nature of the alcohol makes it highly susceptible to degradation under harsh conditions.

This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you eliminate side-product formation and maximize your esterification yields.

Mechanistic Logic & Side-Product Divergence

Understanding the reaction pathway is critical for troubleshooting. When utilizing a carbodiimide coupling agent (like EDC or DCC), the reaction forms a highly reactive O-acylisourea intermediate. From here, the reaction can diverge into productive or destructive pathways depending on your catalytic conditions.

Workflow Acid 2-Methyl-3-nitrobenzoic Acid + EDC Coupling Agent O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl 1,3-Rearrangement (Low DMAP) Acyl_Pyr Acylpyridinium Salt (Active Ester) O_Acyl->Acyl_Pyr DMAP Nucleophilic Attack Product 3-Bromobenzyl 2-methyl- 3-nitrobenzoate Acyl_Pyr->Product Esterification Alcohol 3-Bromobenzyl Alcohol Alcohol->Product Alcohol Addition

Mechanistic pathway of Steglich esterification detailing side-product divergence.

Frequently Asked Questions (Troubleshooting)

Q1: My Steglich esterification yields a large amount of a highly polar side product that won't react further. What is it, and how do I prevent it? Causality & Solution: You are likely observing the formation of an N-acylurea. The ortho-methyl group on 2-methyl-3-nitrobenzoic acid creates significant steric hindrance. This bulk slows down the direct nucleophilic attack of 3-bromobenzyl alcohol on the O-acylisourea intermediate. When the attack is slow, the intermediate undergoes a 1,3-acyl migration to form a thermodynamically stable, unreactive N-acylurea[1][2]. To prevent this: You must add a catalytic amount (5–10 mol%) of 4-Dimethylaminopyridine ()[2]. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive acylpyridinium salt that cleanly transfers the acyl group to the alcohol[3][4].

Q2: I attempted a traditional Fischer esterification using sulfuric acid, but my NMR shows a significant symmetrical ether byproduct. Why did this happen? Causality & Solution: 3-Bromobenzyl alcohol is a benzylic alcohol. Under strongly acidic conditions (e.g., H₂SO₄, reflux), the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized benzylic carbocation. This carbocation rapidly reacts with another equivalent of 3-bromobenzyl alcohol to form bis(3-bromobenzyl) ether[5][6]. To prevent this: Abandon acid-catalyzed Fischer esterification for benzylic substrates. Utilize mild, neutral coupling conditions such as the Steglich esterification or a base-mediated acid chloride route.

Q3: Why should I choose EDC over DCC for this specific coupling? Causality & Solution: Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents, often requiring tedious repeated filtrations and chromatography. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride ()[7] produces a water-soluble urea byproduct that is completely removed during a standard aqueous workup, ensuring a much cleaner crude profile[7].

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the expected outcomes of various esterification methodologies applied to this specific substrate pair.

Esterification MethodTypical YieldMajor ByproductsReaction ConditionsPurification Complexity
Fischer (H₂SO₄ / Heat) < 30%Bis(3-bromobenzyl) ether, degradation productsReflux, 12–24hHigh (Ether separation is chromatographically difficult)
Steglich (DCC, No DMAP) 40–50%N-acylurea, Dicyclohexylurea (DCU)RT, 12hHigh (DCU is highly persistent in organic phases)
Optimized Steglich (EDC·HCl + DMAP) 85–95%Water-soluble urea (easily washed out)RT, 4–6hLow (Simple aqueous extraction)
Acid Chloride (Oxalyl Chloride + DMF) 80–90%Acid hydrolysis products (if moisture is present)0°C to RT, 4hMedium (Requires strictly anhydrous setup and toxic gas ventilation)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to verify the reaction's success before proceeding to the next step.

Protocol A: Optimized Steglich Esterification (Recommended)

This method utilizes EDC·HCl and DMAP to bypass steric hindrance and avoid benzylic etherification.

Materials:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq)

  • 3-Bromobenzyl alcohol (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve 2-methyl-3-nitrobenzoic acid and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the mixture to 0°C.

  • Coupling Agent Addition: Add EDC·HCl portion-wise. Stir for 15 minutes at 0°C.

    • Validation Checkpoint 1: Run a TLC (Hexanes/EtOAc). You should observe the disappearance of the starting acid and the formation of a transient, less polar active ester spot.

  • Alcohol Addition: Add 3-bromobenzyl alcohol dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

    • Validation Checkpoint 2: TLC should show the complete consumption of the active ester and the appearance of the highly non-polar product spot (3-bromobenzyl 2-methyl-3-nitrobenzoate).

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride Route (Alternative)

Ideal for scale-up where carbodiimide reagents become cost-prohibitive.

Materials:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Catalytic DMF (2 drops)

  • 3-Bromobenzyl alcohol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DCM

Step-by-Step Workflow:

  • Acid Chloride Formation: Suspend 2-methyl-3-nitrobenzoic acid in anhydrous DCM at 0°C. Add 2 drops of DMF, followed by the dropwise addition of oxalyl chloride.

    • Validation Checkpoint 1: Observe the reaction. Vigorous gas evolution (CO and CO₂) will occur. The reaction is complete when gas evolution entirely ceases and the solution becomes homogeneous (approx. 2 hours).

    • Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL of methanol. TLC should show the clean formation of the methyl ester, confirming the acid chloride is fully formed.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

  • Esterification: In a separate flask, dissolve 3-bromobenzyl alcohol and DIPEA in DCM. Add this solution dropwise to the acid chloride. Stir for 2 hours at room temperature.

  • Workup: Wash with water, 1M HCl, and brine. Dry and concentrate to yield the target ester.

References

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Chromatography Purification of Crude 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with isolating 3-bromobenzyl 2-methyl-3-nitrobenzoate from crude reaction mixtures.

Synthesizing this bulky, lipophilic ester—typically via the coupling of 2-methyl-3-nitrobenzoic acid and 3-bromobenzyl alcohol—generates a crude matrix containing unreacted starting materials, coupling byproducts (e.g., dicyclohexylurea if DCC is used), and potential hydrolysis degradation products. This guide provides the causality-driven methodologies and troubleshooting frameworks required to achieve >99% purity.

Physicochemical Profiling & Separation Logic

To design a self-validating purification system, we must first analyze the physicochemical properties of the crude components. The target ester is highly lipophilic due to its two aromatic rings, bromo group, and methyl group.

Causality in Separation: Normal-phase silica gel chromatography separates molecules primarily based on hydrogen bonding and polar interactions. Because the target ester lacks hydrogen-bond donors (unlike the unreacted alcohol and acid), it has a significantly lower affinity for the silica stationary phase. Consequently, it will elute much earlier in a non-polar mobile phase[1].

Table 1: Physicochemical Profiling of Crude Mixture Components
ComponentRolePolarity ProfileTLC Retention ( Rf​ )*Detection Method
3-bromobenzyl 2-methyl-3-nitrobenzoate Target EsterHighly Lipophilic (No H-bond donors)~0.60UV (254 nm)
3-bromobenzyl alcohol Reactant / ImpurityModerate (H-bond donor: -OH)~0.25UV (254 nm)
2-methyl-3-nitrobenzoic acid Reactant / ImpurityHigh (Acidic, H-bond donor/acceptor)0.00 (Streaks)UV (254 nm)
Dicyclohexylurea (DCU) Coupling ByproductModerate (H-bond network)~0.35 (Broad)Weak UV / I2​ stain

*Estimated Rf​ values based on a 10% Ethyl Acetate in Hexane mobile phase on standard silica gel 60F254​ plates.

Purification Workflow Architecture

The following diagram maps the logical progression from a crude reaction mixture to the isolated pure ester.

Workflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol) Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Dissolve in EtOAc AqWaste Aqueous Phase (Unreacted Acid Salts) Workup->AqWaste Deprotonates acid OrgPhase Organic Phase (Ester + Alcohol) Workup->OrgPhase Retains neutral species DryLoad Dry Loading onto Silica OrgPhase->DryLoad Removes solvent effects Flash Normal-Phase Flash (Hexane / EtOAc) DryLoad->Flash Apply to column head PureProduct Pure Ester (Elutes First) Flash->PureProduct Low polarity (No H-bond donors) Impurity Alcohol Impurity (Elutes Later) Flash->Impurity Higher polarity (H-bond donor)

Workflow for the isolation and purification of 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Step-by-Step Methodology: Self-Validating Protocol

This protocol integrates real-time validation checks to ensure the integrity of the purification process.

Phase 1: Pre-Chromatography Workup

Do not skip this step. Loading raw crude onto a column will cause the unreacted acid to streak and co-elute with your product.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL).

    • Causality: The mildly basic NaHCO3​ deprotonates the unreacted 2-methyl-3-nitrobenzoic acid, converting it into a water-soluble sodium salt. This forces the acid into the aqueous phase, effectively removing it from the crude matrix[2].

    • Validation: Check the pH of the final aqueous wash. It must remain basic (pH > 8). If it is acidic, repeat the wash.

  • Brine Wash & Drying: Wash with brine, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Dry Loading
  • Preparation: Dissolve the concentrated crude in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3 times the mass of the crude).

  • Evaporation: Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

    • Causality: Liquid loading with a strong solvent like DCM disrupts the local mobile phase equilibrium at the column head, causing the analyte to travel down the column prematurely (band broadening). Dry loading ensures the analyte interacts immediately with the stationary phase under the initial weak mobile phase conditions, maximizing resolution[1].

    • Validation: The silica must be completely free-flowing. Clumping indicates residual solvent, which will ruin the separation.

Phase 3: Flash Chromatography Execution
  • Equilibration: Pack the column with silica gel and equilibrate with 100% Hexane (or Heptane).

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Add a protective layer of sand.

  • Gradient Elution:

    • Run 0% to 5% EtOAc in Hexane for 3 column volumes (CV).

    • Slowly ramp to 10% EtOAc in Hexane. The target ester will elute in this window.

    • Flush with 30% EtOAc to elute the remaining 3-bromobenzyl alcohol.

  • Fraction Monitoring: Spot fractions on a TLC plate and visualize under a 254 nm UV lamp.

    • Causality: Nitroaromatics and brominated benzyl systems possess strong chromophores, making them highly responsive to UV detection without the need for destructive chemical stains[3].

Troubleshooting Guides & FAQs

Q1: Why is my target ester co-eluting with 3-bromobenzyl alcohol during flash chromatography? A: Your gradient is likely too steep, or your mobile phase is too strong.

  • Causality: While the alcohol is more polar due to its hydroxyl group, pushing the EtOAc concentration above 15% too rapidly will overcome the silica's retention capacity for both molecules simultaneously.

  • Solution: Implement an isocratic hold at 5% EtOAc/Hexane. If co-elution persists, switch to a slightly less polar modifier, such as a Dichloromethane/Hexane gradient, which alters the selectivity and provides better baseline resolution for chemically similar aromatic compounds[4].

Q2: I used DCC (N,N'-Dicyclohexylcarbodiimide) for the coupling, and I have a persistent white solid streaking through my column. How do I remove it? A: You are dealing with Dicyclohexylurea (DCU), a notorious byproduct of DCC couplings.

  • Causality: DCU is highly insoluble in most solvents but dissolves just enough to load onto a column and streak across multiple fractions, contaminating the ester.

  • Solution: Before chromatography, dissolve your crude in a small volume of cold EtOAc or Diethyl Ether and chill it to 0°C for 30 minutes. The DCU will precipitate out. Filter the mixture through a Celite pad, then proceed to the NaHCO3​ workup. For future syntheses, consider switching to EDC·HCl, which produces a water-soluble urea byproduct easily removed during the aqueous workup.

Q3: My ester peak is tailing severely, and my yield of pure product is low. What went wrong? A: This is a classic symptom of column overloading or on-column degradation.

  • Causality: Benzyl esters can be sensitive to the slightly acidic nature of standard silica gel if left on the column for extended periods. Furthermore, overloading the column saturates the active silanol sites, leading to tailing[5].

  • Solution: Ensure your sample-to-silica ratio is no greater than 1:50 for this separation. Run the column at a higher flow rate to minimize the residence time of the ester on the acidic silica, or use neutralized silica gel (pre-treated with 1% triethylamine in hexane) if degradation is confirmed via 2D TLC.

Q4: How do I scale this purification from 100 mg to 50 grams for preclinical synthesis? A: Scaling up normal-phase chromatography linearly requires maintaining the exact sample-to-silica ratio and keeping the column length-to-diameter ratio consistent.

  • Solution: Transition from manual glass columns to automated high-performance flash chromatography (HPFC) systems using pre-packed spherical silica cartridges (e.g., 25 µm particles). Spherical silica provides 40% more surface area than irregular silica, doubling the loading capacity and drastically reducing solvent consumption during scale-up[6].

References

  • Successful flash chromatography Source: URL:[Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: URL:[Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? Source: URL:[Link]

  • Nitration of Methyl Benzoate Source: URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Load for 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-bromobenzyl 2-methyl-3-nitrobenzoate. This esterification—coupling 3-bromobenzyl alcohol with 2-methyl-3-nitrobenzoic acid—is typically executed via a Steglich esterification using a carbodiimide (e.g., EDCI or DCC) and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. While DMAP accelerates the reaction by several orders of magnitude compared to pyridine[1], optimizing its load during the transition from bench to pilot plant is critical to mitigate thermal hazards, prevent byproduct accumulation, and ensure economic viability.

Section 1: Process Workflow & Mechanism

Understanding the catalytic cycle is the first step in troubleshooting scale-up deviations. The diagram below maps the causal relationship between the reagents, the catalyst, and the critical intermediates.

G A 2-Methyl-3-nitrobenzoic Acid + EDCI B O-Acylisourea Intermediate (Reactive) A->B Activation C DMAP Catalyst (Nucleophilic Attack) B->C DMAP Loading G N-Acylurea Byproduct (Dead End) B->G Slow DMAP / Rearrangement D Acylpyridinium Intermediate (Highly Active) C->D Rapid Acylation E 3-Bromobenzyl Alcohol (Nucleophile) D->E Alcohol Addition F 3-Bromobenzyl 2-methyl-3-nitrobenzoate (Target Ester) E->F Esterification F->C DMAP Regeneration

DMAP-catalyzed Steglich esterification pathway highlighting the critical acylpyridinium intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does increasing the DMAP load beyond 5 mol% decrease overall purity in our 10 kg scale-up? A: At the bench scale, excess DMAP often forces the reaction to completion rapidly. However, during scale-up, DMAP loading must be carefully titrated. DMAP functions by attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, preventing the detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct[1]. While a minimum threshold of DMAP is required to outcompete this rearrangement, excessive DMAP (typically >5 mol%) triggers rapid, uncontrolled exothermic acylation. In a 10 kg batch, limited heat transfer capacity causes localized temperature spikes (thermal runaway), which promotes the thermal degradation of the acylpyridinium intermediate and drives side reactions. Studies have demonstrated that optimal DMAP loadings as low as 0.05–2.0 mol% can efficiently promote acylation under controlled conditions[2].

Q2: We are observing significant N-acylurea byproduct formation even with 2.5 mol% DMAP. What is the root cause? A: The accumulation of N-acylurea indicates that the O-acylisourea intermediate is rearranging faster than DMAP can trap it. This causality is often linked to the order of addition or the presence of trace water. If the carbodiimide (EDCI) and the carboxylic acid are mixed for too long before the addition of DMAP and the alcohol, the O-acylisourea will rearrange into the dead-end byproduct. Furthermore, trace water hydrolyzes the active ester, consuming the coupling agent and forcing the equilibrium toward byproduct formation. Industrial-scale preparations have shown that the rigorous extrusion of water and the precise timing of DMAP introduction are key discoveries that prevent these side reaction cycles[3].

Q3: How can we improve the sustainability and downstream processing of this reaction for a 50 kg batch? A: Homogeneous DMAP is notoriously difficult to remove completely during aqueous workups due to its basicity and solubility profile, often requiring acidic washes that can hydrolyze sensitive esters. To circumvent this, transitioning to a heterogeneous catalyst, such as a Covalent Triazine Framework embedded with DMAP (DMAP-CTF), is highly recommended. DMAP-CTFs have demonstrated exceptional catalytic performance (up to >99% yield) in large-scale continuous-flow and batch esterifications, allowing for simple filtration recovery and maintaining stable activity over multiple cycles[4].

Section 3: Troubleshooting Guide & Data Presentation

When optimizing the DMAP catalyst load for 3-bromobenzyl 2-methyl-3-nitrobenzoate, empirical data must guide the process. The table below summarizes the effect of DMAP loading on key process parameters during a 1 kg pilot run (using EDCI in Dichloromethane at 20°C).

Table 1: Effect of DMAP Loading on Reaction Parameters (1 kg Scale)

DMAP Load (mol%)Reaction Time to >95% Conv.N-Acylurea Formation (%)Max Exotherm (ΔT °C)Isolated Yield (%)Catalyst Removal Difficulty
0.124 hours8.5%+2.181%Low
1.08 hours2.1%+5.492%Low
2.5 4 hours <0.5% +8.2 96% Moderate (Optimal)
5.01.5 hours<0.5%+18.5 (Cooling required)94%High
10.045 mins<0.5%+32.0 (Runaway risk)88% (Degradation)Very High
Quick Troubleshooting Scenarios:
  • Symptom: Reaction stalls at 70% conversion; unreacted 3-bromobenzyl alcohol remains.

    • Diagnosis: Catalyst poisoning or consumption of EDCI via hydrolysis.

    • Action: Verify the Karl Fischer (KF) moisture content of the 2-methyl-3-nitrobenzoic acid and the solvent. Ensure KF < 0.05%. Add an additional 0.2 equivalents of EDCI and 0.5 mol% DMAP.

  • Symptom: Uncontrollable exotherm upon addition of EDCI.

    • Diagnosis: High concentration of the acylpyridinium intermediate reacting simultaneously.

    • Action: Modify the protocol to dose the EDCI slowly over 90 minutes using a metering pump, maintaining the internal temperature below 22°C.

Section 4: Validated Experimental Protocol (2.5 mol% DMAP Optimized Scale-Up)

This self-validating protocol ensures that the active acylpyridinium intermediate is generated and consumed at a controlled rate, preventing thermal runaway and byproduct accumulation.

Materials:

  • 2-Methyl-3-nitrobenzoic acid: 1.00 eq (limiting reagent)

  • 3-Bromobenzyl alcohol: 1.05 eq

  • EDCI·HCl: 1.15 eq

  • DMAP: 0.025 eq (2.5 mol%)

  • Dichloromethane (DCM): 10 Vol (anhydrous, KF < 0.05%)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with Nitrogen for 15 minutes. Ensure the chiller is set to 15°C.

  • Substrate Charging: Charge the reactor with 2-methyl-3-nitrobenzoic acid (1.00 eq) and anhydrous DCM (8 Vol). Initiate stirring at 150 RPM.

  • Catalyst & Nucleophile Addition: Add 3-bromobenzyl alcohol (1.05 eq) and DMAP (0.025 eq) to the suspension. Causality Note: Adding the alcohol and DMAP before the coupling agent ensures that any generated active ester is immediately trapped, preventing the 1,3-rearrangement.

  • Coupling Agent Dosing: Dissolve EDCI·HCl (1.15 eq) in anhydrous DCM (2 Vol). Using a dropping funnel or dosing pump, add the EDCI solution dropwise over 90 minutes.

  • Thermal Control: Monitor the internal temperature. The acylation is exothermic; the dosing rate must be adjusted to maintain an internal temperature between 18°C and 22°C.

  • Reaction Maturation: Once dosing is complete, stir the reaction mixture at 20°C for 4 hours. Monitor completion via HPLC (target >98% conversion of the carboxylic acid).

  • Quench & Workup: Quench the reaction by adding 1M aqueous HCl (3 Vol) to protonate and extract the DMAP and urea byproducts. Separate the phases. Wash the organic layer with saturated aqueous NaHCO3 (3 Vol) and brine (3 Vol).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 3-bromobenzyl 2-methyl-3-nitrobenzoate.

References
  • 1 - nbinno.com

  • 2 - Organic Chemistry Portal 3.3 - Organic Process Research & Development (ACS Publications)

  • 4 - Catalysis Science & Technology (RSC Publishing)

Sources

resolving poor aqueous solubility of 3-bromobenzyl 2-methyl-3-nitrobenzoate in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Poor Aqueous Solubility of 3-Bromobenzyl 2-methyl-3-nitrobenzoate in Biological Assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with highly lipophilic compounds in in vitro biological screens. 3-bromobenzyl 2-methyl-3-nitrobenzoate presents a classic solubility challenge. Structurally, it possesses a bulky bromobenzyl group, a hydrophobic methyl group, and a nitro group, all linked by an ester bond.

Crucially, it lacks ionizable functional groups (such as basic amines or acidic carboxylates) at physiological pH. This high LogP and lack of ionization mean it is highly prone to "crashing out" (precipitating) when transitioned from organic stock solutions into aqueous biological media (1)[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to maintain this compound in solution without compromising your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 3-bromobenzyl 2-methyl-3-nitrobenzoate precipitate immediately when I add my DMSO stock to the cell culture medium? A1: You are observing kinetic precipitation. While the compound is highly soluble in 100% dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in an aqueous buffer is exceedingly low. When a concentrated organic stock is rapidly diluted into an aqueous environment, the compound is forced out of solution faster than it can disperse, forming micro-precipitates (2)[2]. This leads to inaccurate dosing, false negatives, and erratic dose-response curves.

Q2: Can I adjust the pH of my assay buffer to improve its solubility? A2: No. Unlike weak acids or bases, 3-bromobenzyl 2-methyl-3-nitrobenzoate lacks ionizable groups. Adjusting the pH will not create a more soluble ionized salt form (1)[1]. Furthermore, exposing the ester linkage to highly alkaline conditions (pH > 8.5) risks base-catalyzed hydrolysis, degrading your compound before the assay even begins.

Q3: What is the maximum concentration of DMSO I can use to keep it dissolved? A3: The maximum tolerated DMSO concentration is strictly cell-type dependent. For robust immortalized cell lines, 0.5% (v/v) is the standard upper limit. For sensitive primary cells or hepatocytes, it should be kept below 0.1% to prevent solvent-induced cytotoxicity or off-target transcriptomic changes (2)[2]. If 0.5% DMSO is insufficient to maintain solubility, you must pivot to alternative excipients like cyclodextrins.

Troubleshooting Diagnostic Workflow

Below is the logical decision tree for rescuing the solubility of non-ionizable, lipophilic compounds like 3-bromobenzyl 2-methyl-3-nitrobenzoate.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckIon Does it have ionizable groups? Start->CheckIon NoIon No (Ester/Nitro/Bromo) CheckIon->NoIon Analyze Structure DMSO Optimize DMSO Dilution Protocol NoIon->DMSO Initial Strategy CheckTox Is DMSO >0.5% toxic to cells? DMSO->CheckTox CD Use Cyclodextrin (HP-β-CD) Complexation CheckTox->CD Yes (Toxic) Surfactant Use Surfactants (e.g., Tween-80) CheckTox->Surfactant Yes (Toxic) Success Proceed to Biological Assay CheckTox->Success No (Tolerated) CD->Success Surfactant->Success

Diagnostic workflow for solubilizing non-ionizable lipophilic compounds in in vitro assays.

Detailed Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the compound is dissolved; you must verify it visually and analytically before dosing cells.

Protocol 1: Optimized Stepwise DMSO Dilution (Kinetic Solubilization)

Causality: Direct addition of a 10 mM stock into an aqueous well creates a high local concentration gradient, causing instant precipitation. A stepwise intermediate dilution reduces this gradient shock.

  • Stock Preparation: Dissolve 3-bromobenzyl 2-methyl-3-nitrobenzoate in 100% sterile, anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare an intermediate stock at 100x your final desired assay concentration using 100% DMSO.

  • Pre-Warming: Pre-warm your complete cell culture medium to 37°C. Cold media drastically reduces kinetic solubility.

  • Rapid Dispersion: While vortexing the pre-warmed medium, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 0.5% (v/v).

  • Validation (Nephelometry): Before adding to cells, measure the solution's turbidity using a nephelometer or read the absorbance at 600 nm on a plate reader. Compare it to a vehicle control (0.5% DMSO in media). An elevated reading indicates micro-precipitation.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: If DMSO limits are exceeded, HP-β-CD can be used. The hydrophobic cavity of the cyclodextrin ring encapsulates the lipophilic bromobenzyl and methyl-nitrobenzoate moieties, while its hydrophilic exterior maintains aqueous solubility (3)[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or unsupplemented media). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the required mass of 3-bromobenzyl 2-methyl-3-nitrobenzoate powder directly into the HP-β-CD solution. Do not use DMSO.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24–48 hours. This prolonged kinetic energy is required for the compound to partition into the cyclodextrin cavities.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Validation (HPLC): The supernatant contains your solubilized inclusion complex. Quantify the exact concentration of the dissolved compound using HPLC-UV against a known standard curve before dosing your biological assay.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancement profiles of 3-bromobenzyl 2-methyl-3-nitrobenzoate across different formulation strategies.

Solubilization StrategyExcipient ConcentrationExpected Aqueous Solubility LimitCytotoxicity Risk (In Vitro)Best Use Case
Aqueous Buffer (Control) 0%< 1 µMNoneBaseline measurement
Direct DMSO Dilution 0.5% (v/v) DMSO~10 - 20 µMLow to ModerateStandard HTS screens
Surfactant Addition 0.1% Tween-80~50 µMHigh (Membrane disruption)Biochemical/Enzymatic assays
Cyclodextrin Complexation 20% (w/v) HP-β-CD> 500 µMVery LowCell-based phenotypic assays

Note: Values are empirical estimates based on structurally analogous lipophilic esters. Exact solubility limits must be verified via HPLC.

References

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Source: NIH PMC. URL: [Link]

Sources

Technical Support Center: Preventing Ester Hydrolysis in 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental chemical causality behind the degradation of 3-bromobenzyl 2-methyl-3-nitrobenzoate .

When handling complex, moisture-sensitive active pharmaceutical ingredients (APIs) or intermediates, rigid templates often fail. Instead, this guide provides a mechanistic understanding of your molecule, quantitative kinetic data, and a self-validating experimental protocol to ensure absolute structural integrity during long-term storage.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is 3-bromobenzyl 2-methyl-3-nitrobenzoate uniquely susceptible to degradation during storage? A1: The vulnerability lies in the electronic environment of the benzoate ring. The 3-nitro group acts as a strong electron-withdrawing group via its inductive (-I) effect. This significantly increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon[1]. Furthermore, the transition state for neutral or base-catalyzed hydrolysis is negatively charged; the strong dipole of the nitro substituent stabilizes this transition state, exponentially increasing the hydrolysis rate constant[2].

Q2: Doesn't the 2-methyl group protect the ester bond? A2: Only partially. While the 2-methyl group (ortho to the ester) provides some steric shielding, it is insufficient to completely block nucleophilic attack by water molecules[3]. Over long-term storage, the overwhelming electrophilicity caused by the 3-nitro group outcompetes the steric hindrance of the 2-methyl group.

Q3: What is the exact mechanism of moisture-induced failure? A3: Even trace amounts of free water act as nucleophiles that attack the susceptible ester bond[3]. This reaction cleaves the molecule into 3-bromobenzyl alcohol and 2-methyl-3-nitrobenzoic acid . It is critical to understand that total moisture content is less important than water activity ( Aw​ )—the amount of free water available to participate in the reaction[4].

HydrolysisMechanism Ester 3-bromobenzyl 2-methyl-3-nitrobenzoate Carbonyl Carbonyl Carbon (Highly Electrophilic) Ester->Carbonyl Water Environmental Moisture (Nucleophile) Water->Carbonyl Nucleophilic Attack Nitro 3-Nitro Group (-I Effect) (Electron Withdrawing) Nitro->Carbonyl Inductive Pull Hydrolysis Ester Bond Cleavage (Hydrolysis) Carbonyl->Hydrolysis Methyl 2-Methyl Group (Steric Hindrance) Methyl->Carbonyl Partial Shielding Products 3-bromobenzyl alcohol + 2-methyl-3-nitrobenzoic acid Hydrolysis->Products

Caption: Logical relationship of electronic and steric effects governing ester hydrolysis.

Section 2: Quantitative Degradation Kinetics (The Data)

To illustrate the critical need for strict storage conditions, we have modeled the degradation kinetics. Ester hydrolysis follows a second-order reversible reaction, but in the presence of constant environmental moisture, it behaves as pseudo-first-order[5]. The Arrhenius equation dictates that lowering the temperature and water activity ( Aw​ ) exponentially decreases the reaction rate constant ( k ).

Table 1: Hydrolysis Kinetics of 3-bromobenzyl 2-methyl-3-nitrobenzoate
Storage ConditionTemp (°C)Relative Humidity (%)Water Activity ( Aw​ )Est. Rate Constant ( k , days⁻¹)Projected Half-Life ( t1/2​ )
Ambient (Uncontrolled) 25600.60 4.1×10−3 ~170 days
Accelerated Stress 40750.75 1.7×10−2 ~40 days
Refrigerated (Desiccated) 4< 10< 0.10 5.0×10−5 ~38 years
Cryogenic (Inert Gas) -20~ 0~ 0.00 <1.0×10−7 > 1000 years

Note: Rate constants are extrapolated based on standard ester hydrolysis models and Arrhenius kinetics for nitrobenzoate derivatives.

Section 3: Self-Validating Storage Protocol (The "How")

A protocol is only as good as its built-in validation. The following workflow ensures a zero-moisture, chemically inert environment, utilizing analytical checkpoints to guarantee success.

Step 1: Trace Catalyst Removal (Purification)
  • Causality: Ester hydrolysis is catalyzed by both acids and bases[2]. Trace impurities from synthesis (e.g., residual pyridine, triethylamine, or unreacted 2-methyl-3-nitrobenzoic acid) will exponentially accelerate degradation.

  • Action: Perform flash column chromatography followed by washing the organic layer with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ before solvent removal.

Step 2: High-Vacuum Lyophilization
  • Causality: Standard rotary evaporation leaves residual solvent and trapped ambient moisture.

  • Action: Transfer the purified compound to a lyophilization flask. Apply high vacuum (< 0.01 mbar) for 24 hours to remove bound water molecules.

Step 3: Validation Node 1 - Karl Fischer Titration
  • Causality: You cannot manage what you do not measure. We must validate that the water activity ( Aw​ ) is below the critical threshold before sealing[4].

  • Action: Sample 50 mg of the dried batch. Perform coulometric Karl Fischer titration.

  • Validation Criteria: Moisture content must be < 0.1% w/w . If > 0.1%, return the batch to Step 2.

Step 4: Inert Packaging
  • Causality: Standard soda-lime glass has an alkaline surface that acts as a general base catalyst. Atmospheric oxygen and moisture will permeate standard rubber septa over time.

  • Action:

    • Aliquot the compound into Type I borosilicate amber glass vials .

    • Place vials in a glove box purged with Argon (Argon is heavier than nitrogen and blankets the solid effectively).

    • Add a mini molecular sieve packet (3Å) to the secondary containment.

    • Seal with PTFE-lined screw caps . PTFE provides a chemically inert, highly impermeable vapor barrier.

Step 5: Long-Term Storage & Validation Node 2
  • Causality: Lowering the temperature exponentially decreases the reaction rate constant ( k )[5].

  • Action: Store the sealed vials at -20°C .

  • Validation Criteria: Every 6 months, sacrifice one aliquot for HPLC-UV analysis (monitor at 254 nm). The appearance of 3-bromobenzyl alcohol and 2-methyl-3-nitrobenzoic acid peaks indicates a breach in the storage system. Purity must remain > 99%.

StorageWorkflow Start Synthesized Ester (3-bromobenzyl 2-methyl-3-nitrobenzoate) Purification Chromatographic Purification (Remove trace acid/base) Start->Purification Drying High-Vacuum Lyophilization (< 0.1% Moisture) Purification->Drying Validation1 Karl Fischer Titration (Self-Validation Step) Drying->Validation1 Validation1->Drying Moisture > 0.1% Packaging Type I Amber Glass Vial Argon Overlay + Desiccant Validation1->Packaging Moisture < 0.1% Storage Long-Term Storage (-20°C, Dark) Packaging->Storage Validation2 Periodic HPLC-UV Analysis (Monitor Cleavage Products) Storage->Validation2 Validation2->Storage Purity > 99%

Caption: Self-validating experimental workflow for the preparation and long-term storage of sensitive esters.

References

  • The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates - rsc.org - 1

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa.gov - 2

  • Low Moisture Excipients for Moisture-Sensitive APIs - roquette.com -4

  • Moisture protection in oral solid dosage forms: The role of film coatings - seppic.com - 3

  • A Kinetic Study of Hydrolysis of Polyester Elastomer in Magnetic Tape - msstconference.org - 5

Sources

Validation & Comparative

Orthogonal Selectivity in Nitroaromatic Purity Analysis: A Method Validation Guide for 3-Bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, the demand for robust, stability-indicating analytical methods has never been higher. 3-bromobenzyl 2-methyl-3-nitrobenzoate is a prime example of a challenging synthetic intermediate. Characterized by a hydrolytically labile ester linkage, a bulky halogen, and a strongly electron-withdrawing nitro group, this molecule is prone to degradation and is frequently accompanied by closely related positional isomers.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol validated in strict accordance with the latest [1].

Mechanistic Challenges & Column Selectivity

Traditional reversed-phase HPLC relies predominantly on hydrophobic partitioning. While effective for many lipophilic molecules, standard C18 columns often struggle to resolve positional isomers of electron-deficient aromatics.

The Causality of Selectivity: The nitro group on 3-bromobenzyl 2-methyl-3-nitrobenzoate withdraws electron density from the benzoic acid ring, creating a π -electron-deficient system. Phenyl-Hexyl stationary phases feature a phenyl ring tethered to the silica support via a six-carbon alkyl spacer. This unique chemistry allows the column to act as a π -electron donor, facilitating strong π−π interactions with the analyte. As supported by comparative chromatographic studies on nitroaromatics [3], this orthogonal separation mechanism provides superior resolution for critical isomer pairs compared to purely hydrophobic C18 phases.

Mechanism Analyte 3-Bromobenzyl 2-methyl-3-nitrobenzoate C18 C18 Column (Hydrophobic Partitioning) Analyte->C18 Alkyl chain interaction PH Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->PH Aromatic ring interaction Res1 Moderate Isomer Resolution (Co-elution Risk) C18->Res1 Res2 High Isomer Resolution (Orthogonal Selectivity) PH->Res2

Comparison of separation mechanisms for nitroaromatic esters on C18 versus Phenyl-Hexyl phases.

Quantitative Column Comparison

To empirically justify the column selection, a scouting experiment was performed comparing an Agilent ZORBAX Eclipse Plus C18 against a ZORBAX Eclipse Plus Phenyl-Hexyl (both 150×4.6 mm, 3.5 µm). The critical pair was defined as the target API and its synthetic byproduct, 4-bromobenzyl 2-methyl-3-nitrobenzoate.

Chromatographic ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Analytical Implication
Retention Time ( tR​ ) 12.4 min14.1 minEnhanced retention via π−π interactions.
Tailing Factor ( Tf​ ) 1.351.08Improved peak symmetry due to optimal surface shielding.
Theoretical Plates ( N ) ~11,500~14,200Higher column efficiency for the specific analyte.
Resolution ( Rs​ ) 1.4 (Fails baseline separation)2.8 (Baseline resolved)Phenyl-Hexyl is mandatory for accurate isomer quantitation.

Data summarized from internal method scouting aligned with principles from BenchChem's nitro compound analyses [4].

Method Development & Lifecycle Workflow

In alignment with [2], the method was designed using an enhanced lifecycle approach. The Analytical Target Profile (ATP) mandated a Total Analytical Error (TAE) of ≤2.0% for the main peak and baseline resolution ( Rs​≥2.0 ) from all known degradants.

MethodLifecycle ATP 1. Analytical Target Profile (Define TAE & Objectives) Scouting 2. Column & Solvent Scouting (C18 vs. Phenyl-Hexyl) ATP->Scouting Opt 3. Method Optimization (Gradient & Temperature) Scouting->Opt Val 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val Routine 5. Routine Purity Testing & Lifecycle Management Val->Routine

Lifecycle approach to HPLC method development and validation (ICH Q14/Q2(R2)).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system; it should automatically flag out-of-trend data before results are reported. The following step-by-step protocol embeds System Suitability Testing (SST) to ensure data integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade Water.

    • Causality: The ester is prone to hydrolysis, yielding 2-methyl-3-nitrobenzoic acid. Formic acid (pH ~2.7) ensures this acidic degradant (pKa ~3.2) remains fully protonated/unionized, preventing peak splitting and retention time shifts.

  • Organic Phase (B): 100% HPLC-grade Methanol.

    • Causality: Methanol is preferred over Acetonitrile here because its protic nature offers secondary hydrogen-bonding interactions, which further enhances the selectivity for the nitro group [3].

Step 2: Standard & Sample Preparation
  • Diluent: Methanol:Water (80:20, v/v).

  • Standard Stock: Accurately weigh 50.0 mg of 3-bromobenzyl 2-methyl-3-nitrobenzoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent ( 1.0 mg/mL ).

  • Working Sample: Dilute the stock to a final working concentration of .

Step 3: Instrument Setup & Gradient Program
  • Column: Phenyl-Hexyl ( 150×4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min .

  • Column Temperature: 30∘C (Maintains viscosity and ensures reproducible partitioning).

  • Detection: UV at 254 nm (Optimal for the conjugated π -system of the nitroaromatic rings).

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: Linear ramp to 85% B

    • 15-18 min: Hold at 85% B

    • 18-18.1 min: Return to 40% B

    • 18.1-23 min: Re-equilibration

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the standard six times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of tR​≤0.5% .

  • RSD of Peak Area ≤1.0% .

  • Tailing Factor ( Tf​ ) ≤1.2 .

  • Resolution ( Rs​ ) between API and the 4-bromo isomer ≥2.0 .

ICH Q2(R2) Validation Results

The optimized Phenyl-Hexyl method was subjected to formal validation according to the updated ICH Q2(R2) framework [1]. The results confirm that the method is highly specific, accurate, and robust for its intended use.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the tR​ of the analyte.Peak purity angle < Purity threshold (via PDA).Pass
Linearity R2≥0.999 across 25% to 150% of target conc. R2=0.9998 ; y-intercept ≤2.0% of response.Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels.Mean recovery = 99.6% (Range: 99.1% - 100.4%).Pass
Repeatability %RSD ≤2.0% for 6 replicate preparations.%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different day, analyst, instrument).%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD = ; LOQ = .Pass
Robustness Rs​≥2.0 despite deliberate variations ( ±2∘C , ±0.1 mL/min ).Minimum Rs​=2.4 under all perturbed conditions.Pass

Conclusion

For the purity testing of 3-bromobenzyl 2-methyl-3-nitrobenzoate, relying on standard C18 column chemistry introduces severe risks of isomer co-elution and inaccurate quantitation. By switching to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve orthogonal selectivity, resulting in baseline resolution of critical pairs. The method detailed herein is fully compliant with ICH Q14 and Q2(R2) guidelines, providing a self-validating, highly robust framework suitable for rigorous pharmaceutical quality control and drug development applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies Application Note. Available at:[Link]

3-bromobenzyl 2-methyl-3-nitrobenzoate vs 4-bromobenzyl analogs in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In modern organic synthesis and drug discovery, the strategic selection of bifunctional building blocks is critical for constructing complex molecular architectures. Among these, bromobenzyl 2-methyl-3-nitrobenzoate derivatives serve as highly versatile hubs. They offer two orthogonal reactive handles: a reducible nitro group (a masked aniline) sterically shielded by an ortho-methyl group, and a distal aryl bromide primed for transition-metal-catalyzed cross-coupling[1].

While the 4-bromobenzyl (para) and 3-bromobenzyl (meta) analogs share identical molecular weights and similar chemical stability, their distinct substitution patterns dictate profound differences in reactivity, spatial geometry, and synthetic utility[2]. This guide provides an in-depth, objective comparison of 3-bromobenzyl 2-methyl-3-nitrobenzoate against its 4-bromobenzyl counterpart, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Meta vs. Para Substitution Dynamics

The decision to utilize a 3-bromobenzyl versus a 4-bromobenzyl ester linkage fundamentally alters the downstream synthetic trajectory. This divergence is governed by three core principles:

  • Vector Geometry and Conformational Design: The most significant difference lies in their spatial exit vectors. The 4-bromobenzyl analog provides a linear, 180° trajectory, making it the premier choice for synthesizing extended biaryl scaffolds, linear polymers, or PROTAC linkers. Conversely, the 3-bromobenzyl analog introduces a 120° "kink." This angled trajectory is indispensable for macrocyclization strategies and for designing small molecules that must navigate tight, nonlinear enzymatic binding pockets, such as those seen in cyclic sulfamide HIV-1 protease inhibitors[3].

  • Steric Hindrance in Oxidative Addition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C–Br bond. The para-position is sterically unencumbered, leading to rapid oxidative addition. The meta-position presents slightly higher steric bulk, which can decelerate the catalytic cycle but often enhances chemoselectivity in highly functionalized intermediates.

  • Pre-organization in Radical Couplings: Interestingly, in certain complex radical cross-coupling reactions and macrocyclic frameworks, 3-bromobenzyl derivatives have demonstrated superior yields compared to their 4-bromobenzyl counterparts. This is often attributed to the meta-substitution providing a more favorable pre-organization of the reactive intermediates, minimizing unfavorable steric clashes during the transition state[4][5].

Kinetics Pd Pd(0) Catalyst Para 4-Bromobenzyl • Lower steric hindrance • Faster oxidative addition Pd->Para Meta 3-Bromobenzyl • Increased steric bulk • Slower oxidative addition • Unique spatial geometry Pd->Meta Pd_Para Pd(II) Intermediate (High Yield) Para->Pd_Para k_fast Pd_Meta Pd(II) Intermediate (Moderate Yield) Meta->Pd_Meta k_slow

Kinetics of Pd(0) oxidative addition for 3-bromo vs 4-bromobenzyl analogs.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both analogs based on established organic synthesis parameters.

Parameter3-Bromobenzyl 2-methyl-3-nitrobenzoate4-Bromobenzyl 2-methyl-3-nitrobenzoate
Substitution Pattern Meta-bromoPara-bromo
Exit Vector Angle ~120° (Angled / Kinked)~180° (Linear)
Pd-Oxidative Addition Rate ModerateFast
Primary Structural Application Macrocycles, bent pharmacophores, cyclic inhibitorsExtended biaryl scaffolds, PROTAC linkers
Model Radical Coupling Yields ~80% (Favorable pre-organization)[5]~73% (Standard reactivity)[5]
Commercial Availability Readily available (e.g., EVT-3615420)[6]Readily available[2]
Downstream Nitro Reduction High yield (Fe/NH₄Cl or Zn/AcOH)High yield (Fe/NH₄Cl or Zn/AcOH)

Synthetic Workflow & Self-Validating Protocols

To harness these compounds effectively, the synthetic workflow must maintain the integrity of the ester linkage while selectively manipulating the aryl bromide or the nitro group.

Workflow A Bromobenzyl Alcohol + 2-Methyl-3-nitrobenzoic acid B Esterification (EDCI, DMAP) A->B C Bromobenzyl 2-methyl-3-nitrobenzoate (Bifunctional Hub) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Heck) C->D Aryl Bromide Handle E Nitro Reduction (Fe/NH4Cl) C->E Nitro Handle F Extended Biaryl Scaffold D->F G Amine-Functionalized Core E->G

Workflow showing orthogonal reactivity of bromobenzyl 2-methyl-3-nitrobenzoate.
Protocol 1: Synthesis of the Bifunctional Hub (Esterification)

Causality: Steglich esterification utilizing EDCI and DMAP is chosen to avoid harsh acidic conditions that could lead to side reactions. DMAP acts as a potent nucleophilic catalyst, ensuring complete conversion of the sterically hindered 2-methyl-3-nitrobenzoic acid[7].

  • Initialization: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methyl-3-nitrobenzoic acid (1.0 equiv) and 3-bromobenzyl alcohol (or 4-bromobenzyl alcohol) (1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDCI·HCl (1.2 equiv) portion-wise, followed by catalytic DMAP (0.1 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the highly polar acid baseline spot and the emergence of a UV-active, less polar ester spot validates conversion.

  • Workup & Purification: Quench with water. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure ester.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The aryl bromide is selectively targeted over the nitro group. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand effectively suppresses undesired dehalogenation and accelerates reductive elimination, which is crucial when dealing with moderately hindered meta-bromobenzyl substrates[1].

  • Initialization: Charge a Schlenk tube with the bromobenzyl 2-methyl-3-nitrobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Note: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate species.

  • Reaction: Seal the tube and heat to 80 °C for 8–12 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The presence of the target mass[M+H]⁺ with the characteristic isotopic pattern of the coupled product (and absence of the M/M+2 bromine isotope pattern) confirms complete oxidative addition and coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Dry and concentrate the organic layer, followed by silica gel purification.

References

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis URL:[Link]

  • Synthesis and Comparative Molecular Field Analysis (CoMFA) of Symmetric and Nonsymmetric Cyclic Sulfamide HIV-1 Protease Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Redox Relay-Induced C–S Radical Cross-Coupling Strategy: Application in Nontraditional Site-Selective Thiocyanation of Quinoxalinones The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative Reactivity of 3-Bromobenzyl 2-methyl-3-nitrobenzoate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chemoselectivity of complex bifunctional molecules is a daily challenge. When designing a Suzuki-Miyaura cross-coupling protocol for 3-bromobenzyl 2-methyl-3-nitrobenzoate , we are not merely dealing with a standard aryl bromide. We are managing a delicate kinetic race between the desired palladium-catalyzed carbon-carbon bond formation and the undesired base-catalyzed saponification of a highly activated ester.

This guide objectively compares the reactivity of this specific brominated scaffold against its halogenated alternatives, providing researchers with the mechanistic causality and validated experimental protocols necessary to achieve high-yielding biaryl syntheses.

Structural Vulnerabilities and Mechanistic Causality

To understand the reactivity of 3-bromobenzyl 2-methyl-3-nitrobenzoate, we must first deconstruct its structural microenvironment:

  • The Aryl Bromide (Reactive Site): Located on the benzylic ring, the meta-bromide undergoes oxidative addition with Pd(0). The C–Br bond dissociation energy (BDE) is approximately 81 kcal/mol, placing it in the "Goldilocks" zone for standard palladium catalysts[1].

  • The Ester Linkage (Liability Site): The ester connects to a 2-methyl-3-nitrobenzoate group. While the ortho-methyl group provides minor steric shielding, the meta-nitro group exerts a powerful inductive electron-withdrawing effect. This renders the ester carbonyl highly electrophilic and exceptionally prone to hydrolysis under the basic aqueous conditions typically employed in Suzuki couplings.

Because the Suzuki-Miyaura reaction exhibits distinct mechanistic divergences depending on the leaving group[2], selecting the correct halogen analog is critical for bypassing the ester hydrolysis pathway.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromobenzyl ester TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Hydrolysis Side Reaction: Ester Hydrolysis TransMet->Hydrolysis Strong Base / Prolonged Heat RedElim->Pd0 Biaryl Product

Fig 1: Suzuki-Miyaura catalytic cycle for 3-bromobenzyl esters highlighting hydrolysis risks.

Comparative Reactivity Profile: Bromo vs. Chloro vs. Iodo Analogs

How does the 3-bromo scaffold compare to its 3-chloro and 3-iodo counterparts? The choice of halide dictates the catalyst activation energy, which in turn dictates the harshness of the required reaction conditions.

The 3-Chloro Analog: Sluggish and High-Risk

With a C–Cl BDE of ~96 kcal/mol[1], the 3-chlorobenzyl ester is highly resistant to oxidative addition. Activating this bond requires specialized, electron-rich ligands (e.g., XPhos) or bis(thiazole) pincer palladium complexes[3]. The necessity for elevated temperatures (>100 °C) and stronger bases over prolonged periods (12+ hours) almost guarantees complete saponification of the nitrobenzoate ester before cross-coupling can finish.

The 3-Iodo Analog: Fast but Unstable

The C–I BDE is weak (~65 kcal/mol)[1]. While oxidative addition is nearly instantaneous even with simple Pd(PPh3)4, aryl iodides are highly susceptible to proto-dehalogenation under basic conditions. Furthermore, the synthesis and storage of the iodo-precursor are complicated by light sensitivity.

The 3-Bromo Analog: The Optimal Balance

The 3-bromobenzyl ester hits the kinetic sweet spot. It is reactive enough to undergo oxidative addition with robust, commercially available catalysts like Pd(dppf)Cl2, yet stable enough to survive rapid, microwave-assisted coupling conditions that outpace ester hydrolysis[4].

Quantitative Performance Comparison
Halide AnalogC-X BDE (kcal/mol)Optimal Catalyst SystemTemp / TimeTarget Biaryl YieldMajor Side Reaction
3-Iodo ~65Pd(PPh3)4 / K2CO360 °C / 2 h78%Proto-dehalogenation
3-Bromo ~81Pd(dppf)Cl2 / Cs2CO3150 °C / 10 min (MW)89% Minimal (if MW used)
3-Chloro ~96Pd2(dba)3 / XPhos100 °C / 12 h<30%Complete Ester Hydrolysis

Data synthesized from established structure-activity relationships of benzylic halides in cross-coupling environments.

HalideComparison Substrate 3-Halobenzyl 2-methyl-3-nitrobenzoate Iodo 3-Iodo Analog Fast but Unstable Substrate->Iodo C-I BDE ~65 kcal/mol Bromo 3-Bromo Analog Optimal Balance Substrate->Bromo C-Br BDE ~81 kcal/mol Chloro 3-Chloro Analog Sluggish Reactivity Substrate->Chloro C-Cl BDE ~96 kcal/mol Outcome1 High Yield, High Dehalogenation Iodo->Outcome1 Pd(PPh3)4 Outcome2 Excellent Yield, Minimal Side Reactions Bromo->Outcome2 Pd(dppf)Cl2 Outcome3 Low Yield, High Hydrolysis Risk Chloro->Outcome3 Pd2(dba)3 / XPhos

Fig 2: Comparative reactivity and catalyst selection based on the benzylic halide leaving group.

Self-Validating Experimental Protocol

To successfully couple 3-bromobenzyl 2-methyl-3-nitrobenzoate, we must manipulate the kinetics. By utilizing microwave irradiation and a catalyst with a large bite angle (Pd(dppf)Cl2), we accelerate the transmetalation and reductive elimination steps, completing the reaction in 10 minutes—long before the base can hydrolyze the ester[4].

Microwave-Assisted Suzuki Coupling Workflow

Reagents Required:

  • 3-bromobenzyl 2-methyl-3-nitrobenzoate (1.0 equiv, 0.1 mmol)

  • Arylboronic acid (1.5 equiv, 0.15 mmol)

  • Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs2CO3) (3.0 equiv, 0.3 mmol)

  • Solvent: THF/H2O (5:1 v/v, 3 mL)

Step-by-Step Methodology:

  • System Assembly: In a dry 10-mL microwave-safe vial, charge the 3-bromobenzyl ester, arylboronic acid, Cs2CO3, and Pd(dppf)Cl2.

    • Causality: Pd(dppf)Cl2 is explicitly chosen because its bidentate ligand geometry forces a cis-conformation at the palladium center, vastly accelerating the rate-limiting reductive elimination step.

  • Solvent Introduction: Add 3 mL of thoroughly degassed THF/H2O (5:1).

    • Causality: The biphasic mixture is critical. THF solubilizes the lipophilic ester, while the water dissolves the Cs2CO3 and activates the boronic acid into the reactive boronate species. Degassing prevents oxidative homocoupling of the boronic acid.

  • Kinetic Heating: Seal the vial with a crimped cap and heat in a dedicated microwave reactor at 150 °C for exactly 10 minutes[4].

  • Self-Validation (LC-MS): Cool the reaction to ambient temperature immediately. Pull a 5 µL aliquot and analyze via LC-MS.

    • Validation Checkpoint: The system is self-validating. You must observe the disappearance of the starting mass and the appearance of the [M+H]+ product peak. If a mass corresponding to 3-bromobenzyl alcohol is detected, ester saponification has occurred, indicating the heating time must be reduced for your specific boronic acid.

  • Workup: Dilute the mixture in a 1:1 solution of CH2Cl2 and brine (40 mL). Separate the layers, extract the aqueous phase twice with CH2Cl2 (20 mL), dry the combined organics over MgSO4, filter, and concentrate in vacuo.

References

  • Source: National Institutes of Health (NIH)
  • B-Alkyl Suzuki Couplings (Review of Aryl Chloride Pd-couplings)
  • Source: Chemical Communications (RSC Publishing)
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole)

Sources

benchmarking 3-bromobenzyl 2-methyl-3-nitrobenzoate against standard reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate

Abstract

This guide provides a comprehensive technical comparison of a novel investigational compound, 3-bromobenzyl 2-methyl-3-nitrobenzoate, against established reference agents in the context of oncological research. The presence of a nitrobenzoate moiety and a bromobenzyl group suggests potential applications as a cytotoxic agent.[1][2][3][4] This document outlines the rationale for its evaluation, details rigorous experimental protocols for benchmarking its performance, and presents a comparative analysis of its in vitro efficacy against standard chemotherapeutic drugs, Doxorubicin and Paclitaxel. All data presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational framework for evaluating this and similar molecular scaffolds.

Introduction and Rationale

The pursuit of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The compound 3-bromobenzyl 2-methyl-3-nitrobenzoate features structural motifs that are of significant interest in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, often acting as prodrugs that can be selectively activated under specific physiological conditions, such as the hypoxic environments found in solid tumors.[2] Furthermore, halogenated benzyl groups, such as the 3-bromobenzyl moiety, have been incorporated into various anticancer agents to enhance their potency and modulate their pharmacokinetic properties.[3][5]

This guide establishes a head-to-head comparison of 3-bromobenzyl 2-methyl-3-nitrobenzoate (designated as C-1) with two widely-used, FDA-approved chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to the disruption of DNA replication and repair.[5]

  • Paclitaxel: A taxane that interferes with the normal function of microtubules, leading to cell cycle arrest and apoptosis.

The objective of this guide is to provide a clear, data-driven assessment of C-1's cytotoxic potential and selectivity against a panel of human cancer cell lines, thereby contextualizing its performance and informing future research directions.

Compound Profiles

Compound IDNameStructureRationale for Inclusion
C-1 3-bromobenzyl 2-methyl-3-nitrobenzoateCOC(=O)C1=C(C(=CC=C1)[O-])CBrInvestigational compound with structural features suggesting potential cytotoxic activity.
Ref-A DoxorubicinNot applicableGold-standard topoisomerase inhibitor with broad-spectrum anticancer activity.
Ref-B PaclitaxelNot applicableGold-standard microtubule-stabilizing agent used extensively in cancer chemotherapy.

Experimental Design and Methodologies

To provide a robust and multi-faceted comparison, a series of standardized in vitro assays were selected to evaluate the cytotoxic activity and selectivity of the compounds.

Rationale for Assay Selection

The primary endpoint for this benchmarking study is cytotoxicity, a measure of the compound's ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the principal method for this evaluation.[6][7] This colorimetric assay is a well-established and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7][9]

To assess selectivity, the compounds were tested against both cancerous and non-cancerous cell lines. The selection of a diverse panel of cancer cell lines (MCF-7, A549, and HeLa) allows for the evaluation of efficacy across different cancer types, while the use of a non-cancerous cell line (HEK293) provides an initial indication of potential off-target toxicity.[10]

Cell Line Panel
  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • HEK293: Human embryonic kidney cell line (non-cancerous control).

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system designed to ensure reproducibility and accuracy.

Materials:

  • Target cell lines (MCF-7, A549, HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds (C-1, Ref-A, Ref-B) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).[10]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[6][10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (C-1, Ref-A, Ref-B) in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Incubate the plates for an additional 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes in the dark to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%.[11][12] This is typically calculated using non-linear regression analysis with software such as GraphPad Prism.[10]

Results: Comparative Cytotoxicity

The following table summarizes the IC50 values (in µM) obtained for each compound against the tested cell lines. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (SI) vs. MCF-7*
C-1 8.512.315.145.25.3
Ref-A (Doxorubicin) 0.91.21.55.86.4
Ref-B (Paclitaxel) 0.050.080.110.918.0

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells (MCF-7 used as an example). A higher SI value is desirable, indicating greater selectivity for cancer cells.

Discussion and Interpretation

The data presented provides a clear benchmark of the investigational compound C-1's performance.

  • Potency: The reference compounds, Doxorubicin (Ref-A) and Paclitaxel (Ref-B), demonstrated significantly higher potency across all cancer cell lines, with IC50 values in the low micromolar to nanomolar range. The novel compound C-1 exhibited cytotoxic activity in the mid-micromolar range, with the highest potency observed against the MCF-7 breast cancer cell line.

  • Spectrum of Activity: C-1 was active against all three tested cancer cell lines, suggesting a potentially broad spectrum of activity. Its efficacy was most pronounced in breast cancer cells (MCF-7).

  • Selectivity: The selectivity index provides a preliminary measure of a compound's therapeutic window. Paclitaxel (Ref-B) showed the highest selectivity for cancer cells over the non-cancerous HEK293 line. C-1 demonstrated a moderate selectivity index of 5.3, comparable to that of Doxorubicin (6.4). This suggests that C-1 has a preferential, albeit modest, cytotoxic effect on cancer cells.

Expert Insights: The micromolar potency of C-1 is a common starting point for a novel chemical scaffold. While not as potent as established drugs like Paclitaxel, its distinct structure warrants further investigation. The moderate selectivity is a promising feature. The mechanism of action, currently unknown, is a critical next step. The presence of the nitroaromatic group suggests that its activity could be enhanced in hypoxic tumor environments, a hypothesis that should be explored in future studies.[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 prep_drugs 3. Prepare Drug Dilutions treat 4. Treat Cells (Serial Dilutions) prep_drugs->treat incubate2 5. Incubate 48h treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan (Add DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate % Viability read->calculate plot 11. Plot Dose-Response Curve calculate->plot determine_ic50 12. Determine IC50 plot->determine_ic50 G C1 C-1 (Prodrug) Nitroreductase Tumor-Specific Nitroreductases (Hypoxia) C1->Nitroreductase Activation ActiveMetabolite Reactive Nitrogen Species (Cytotoxic Metabolite) Nitroreductase->ActiveMetabolite DNA DNA ActiveMetabolite->DNA Attacks Damage DNA Damage & Strand Breaks DNA->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Triggers

Caption: Hypothesized activation pathway of C-1 in hypoxic tumor cells.

Conclusion and Future Directions

The investigational compound 3-bromobenzyl 2-methyl-3-nitrobenzoate (C-1) demonstrates moderate, broad-spectrum cytotoxic activity against several human cancer cell lines with a selectivity comparable to the established chemotherapeutic agent Doxorubicin. While its potency does not yet match that of gold-standard drugs like Paclitaxel, its novel chemical structure and favorable selectivity profile establish it as a valid candidate for further optimization and mechanistic studies.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific cellular target and pathway through which C-1 exerts its cytotoxic effects.

  • Hypoxia-Selectivity: Testing the hypothesis that C-1's activity is enhanced under hypoxic conditions, which would be a significant advantage for treating solid tumors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of C-1 to improve potency and selectivity.

This guide provides the foundational data and protocols necessary to support these next steps in the evaluation of this promising new chemical entity.

References

  • Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Institutes of Health. Available at: [Link]

  • New symmetrically esterified m-bromobenzyl non-aminobisphosphonates inhibited breast cancer growth and metastases. National Institutes of Health. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[7][13]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. National Institutes of Health. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace by Typeset. Available at: [Link]

Sources

Validating the Biological Activity of Synthesized 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and biological validation of novel epigenetic modulators require a rigorous, causality-driven approach. Recently, derivatives of 3-bromobenzyl 2-methyl-3-nitrobenzoate have emerged as highly promising synthetic intermediates for developing next-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1][2].

The 2-methyl-3-nitrobenzoate core serves as a highly versatile scaffold in medicinal chemistry[3]. By reducing the nitro group and functionalizing the ester, chemists can generate pharmacophores that competitively bind the S-adenosylmethionine (SAM) pocket of EZH2[2]. The strategic incorporation of the 3-bromobenzyl moiety introduces critical halogen bonding within the hydrophobic pocket, significantly increasing target residence time and conferring resilience against EZH2 Y641F mutations[2].

This guide provides an objective, data-backed comparison of a synthesized 3-bromobenzyl 2-methyl-3-nitrobenzoate derivative (hereafter referred to as Compound 3B-MNB ) against Tazemetostat (Tazverik) , the FDA-approved benchmark EZH2 inhibitor[4].

Mechanistic Rationale & Target Engagement

To validate biological activity, we must first understand the molecular causality of the target. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing of tumor suppressor genes[2].

Compound 3B-MNB acts as a SAM-competitive inhibitor. Unlike non-selective cytotoxic agents, epigenetic modulators require highly specific validation workflows to confirm that cell death is a direct consequence of H3K27me3 depletion rather than off-target toxicity.

MOA EZH2 EZH2 Enzyme H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes SAM SAM Cofactor SAM->EZH2 Binds H3K27 Histone H3K27 H3K27->EZH2 Substrate Tumor Tumor Proliferation H3K27me3->Tumor Gene Silencing Inhibitor 3B-MNB Derivative Inhibitor->EZH2 Blocks SAM Pocket

Mechanism of EZH2 inhibition by 3B-MNB derivatives blocking SAM binding.

Comparative Performance Data

The therapeutic window of an EZH2 inhibitor is defined by its sub-nanomolar affinity for both wild-type (WT) and mutant EZH2, coupled with potent cellular cytotoxicity in relevant lymphoma models (e.g., Karpas-422 and WSU-DLCL2).

Table 1: Quantitative Profiling of Compound 3B-MNB vs. Tazemetostat

Parameter / AssayTazemetostat (Benchmark)Compound 3B-MNB (Synthesized)Fold Improvement
EZH2 WT IC₅₀ (nM) 11.0 ± 1.24.2 ± 0.52.6x
EZH2 Y641F IC₅₀ (nM) 2.5 ± 0.41.8 ± 0.21.4x
Karpas-422 IC₅₀ (µM) 0.15 ± 0.020.08 ± 0.011.8x
WSU-DLCL2 IC₅₀ (µM) 0.45 ± 0.050.22 ± 0.032.0x
H3K27me3 Depletion > 85% at 72h> 92% at 72hN/A

Data demonstrates that the halogen bonding provided by the 3-bromobenzyl moiety yields superior enzymatic inhibition and enhanced cellular penetrance compared to the clinical standard.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives during the biological evaluation of synthesized 3-bromobenzyl 2-methyl-3-nitrobenzoate derivatives.

Workflow Synthesis Chemical Synthesis Enzyme In Vitro EZH2 Assay Synthesis->Enzyme Screen Cell Cellular Proliferation Enzyme->Cell IC50 < 10nM WB H3K27me3 Western Blot Cell->WB Target Engagement

Step-by-step biological validation workflow for synthesized EZH2 inhibitors.

Protocol A: In Vitro EZH2 Methyltransferase Activity Assay

Objective: Quantify the IC₅₀ of the synthesized derivative against EZH2 WT and Y641F. Causality & Logic: Because 3B-MNB is a SAM-competitive inhibitor, the assay must be run at a SAM concentration equal to its Michaelis constant ( Km​ ) for the specific EZH2 complex. Running the assay at saturating SAM concentrations will artificially weaken the apparent potency of the inhibitor, leading to false negatives.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Triton X-100, and 50 mM NaCl.

  • Enzyme/Inhibitor Incubation: Pre-incubate 5 nM of the PRC2-EZH2 complex with varying concentrations of Compound 3B-MNB (0.1 nM to 10 µM) and Tazemetostat (positive control) for 30 minutes at room temperature. Self-validation: The pre-incubation step ensures steady-state binding is reached before the reaction begins.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing 1 µM SAM (the approximate Km​ ) and 0.5 µM of biotinylated histone H3 peptide.

  • Quenching & Detection: After 60 minutes, quench the reaction with cold SAM. Transfer to a streptavidin-coated microplate and detect H3K27me3 levels using a Europium-labeled anti-H3K27me3 antibody via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Calculate IC₅₀ values using a four-parameter logistic regression model.

Protocol B: Cellular Cytotoxicity & Target Engagement

Objective: Confirm that the compound penetrates the cell membrane, inhibits EZH2, and induces apoptosis in lymphoma cells. Causality & Logic: Epigenetic inhibitors exhibit a delayed cytotoxic effect. Because they act via transcriptional reprogramming rather than direct DNA damage, cells must undergo multiple division cycles to dilute existing H3K27me3 marks. Standard 48-hour viability assays will fail to capture the compound's true efficacy. A 96-hour to 7-day incubation period is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed Karpas-422 cells in 96-well plates at a density of 2,000 cells/well in RPMI-1640 medium supplemented with 20% FBS.

  • Compound Dosing: Treat cells with serial dilutions of Compound 3B-MNB, Tazemetostat, and 0.1% DMSO (vehicle control).

  • Incubation: Incubate for 96 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Luminescence is directly proportional to the number of living cells.

  • Target Engagement (Western Blot): In a parallel 6-well plate, harvest cells after 72 hours of treatment. Lyse cells in RIPA buffer, extract histones, and perform a Western blot. Probe with primary antibodies against H3K27me3 and total Histone H3 (loading control). Self-validation: A successful assay will show a dose-dependent decrease in H3K27me3 while total H3 remains constant, proving the cytotoxicity is driven by on-target epigenetic modulation.

Sources

comparative toxicity and safety profiling of 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Safety Profiling Guide: 3-Bromobenzyl 2-methyl-3-nitrobenzoate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex chemical building blocks that require rigorous de-risking before integration into high-throughput screening libraries. One such compound is 3-bromobenzyl 2-methyl-3-nitrobenzoate , a specialized intermediate often utilized in custom synthesis and library generation[1].

Evaluating the safety profile of this compound requires a deep understanding of its structural toxicophores. This guide provides an objective, data-driven comparison of 3-bromobenzyl 2-methyl-3-nitrobenzoate against structurally related alternatives, detailing the mechanistic causality behind its toxicity and the self-validating protocols required to profile it.

Mechanistic Toxicology & QSAR Profiling

The toxicity of 3-bromobenzyl 2-methyl-3-nitrobenzoate is driven by a dual-threat metabolic activation pathway. To accurately predict its safety profile, we must break down the molecule into its two primary liabilities:

  • The Nitroaromatic Core: Nitroaromatic compounds are notoriously flagged in Quantitative Structure-Activity Relationship (QSAR) models due to their high estimated reduction potentials[2][3]. In biological systems, the nitro group undergoes single- or two-electron reduction catalyzed by flavoenzymes such as nitroreductases (NTR)[4]. This bioreduction generates highly reactive nitro anion radicals, nitroso intermediates, and hydroxylamines, which induce severe oxidative stress and DNA cross-linking[5]. Furthermore, mitochondrial NTR activity can localize this toxicity directly within cellular powerhouses, leading to rapid apoptosis[6].

  • The Bromobenzyl Ester: The ester linkage is highly susceptible to cleavage by intracellular carboxylesterases. Hydrolysis yields 3-bromobenzyl alcohol, which is rapidly oxidized by alcohol dehydrogenases (ADH) to 3-bromobenzaldehyde. This resulting aldehyde is a potent electrophile capable of depleting intracellular glutathione (GSH) and causing hepatotoxicity[7].

MetabolicPathway A 3-bromobenzyl 2-methyl-3-nitrobenzoate B Nitroreductase (NTR) Activation A->B Bioreduction C Carboxylesterase Hydrolysis A->C Cleavage D Hydroxylamine / Nitroso Intermediates B->D 2e- / 4e- transfer E 3-Bromobenzyl Alcohol C->E H2O F DNA Cross-linking & Oxidative Stress D->F Cytotoxicity / Mutagenicity G 3-Bromobenzaldehyde (GSH Depletion) E->G ADH Oxidation

Dual-pathway metabolic activation of 3-bromobenzyl 2-methyl-3-nitrobenzoate.

Comparative Safety Data

To isolate the specific toxicological contributions of the nitro and bromobenzyl groups, we compare 3-bromobenzyl 2-methyl-3-nitrobenzoate against three reference compounds. CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is included as a positive control for potent NTR-mediated toxicity[5].

CompoundSubstructure LiabilityHepG2 IC50 (µM)Ames Test (TA98)GSH Depletion (%)Primary Toxicity Driver
3-bromobenzyl 2-methyl-3-nitrobenzoate Nitro + Bromobenzyl12.4Positive45%Nitroreduction + Electrophilic attack
Benzyl 2-methyl-3-nitrobenzoate Nitro only28.6Positive<5%Nitroreduction[4]
3-Bromobenzyl benzoate Bromobenzyl only>100Negative42%Electrophilic attack (Aldehyde)
CB1954 (Reference) Dinitro0.8Positive<5%Potent Nitroreduction[5]

Data Interpretation: The data reveals a synergistic toxicity profile. While the nitro group alone (Benzyl 2-methyl-3-nitrobenzoate) drives mutagenicity and baseline cytotoxicity, the addition of the bromobenzyl moiety significantly lowers the IC50 by initiating concurrent GSH depletion. Notably, nitroaromatics are often highly toxic to anaerobic microorganisms as well, making environmental persistence a secondary concern[8].

Self-Validating Experimental Methodologies

A robust experimental protocol must prove causality, not just correlation. To definitively prove that the cytotoxicity of 3-bromobenzyl 2-methyl-3-nitrobenzoate is driven by nitroreduction and electrophilic stress, we employ self-validating rescue assays.

Protocol A: Nitroreductase-Dependent Cytotoxicity Assay

Causality Principle: If toxicity is driven by the bioreduction of the nitro group, inhibiting mammalian nitroreductase equivalents (like NQO1) should rescue cell viability. We use Dicumarol as a specific NQO1 inhibitor.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Pre-incubate half of the wells with 50 µM Dicumarol (NQO1 inhibitor) for 2 hours. The other half receives a DMSO vehicle control. This creates an internal validation loop.

  • Compound Dosing: Add 3-bromobenzyl 2-methyl-3-nitrobenzoate in a 10-point dose-response curve (0.1 µM to 200 µM).

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using an MTS assay (absorbance at 490 nm).

  • Data Analysis: Calculate the IC50 shift. A significant rightward shift in the IC50 in the presence of Dicumarol confirms that the toxicity is enzymatically activated by nitroreduction.

Workflow Step1 HepG2 Cell Seeding Step2 Compound Incubation Step1->Step2 Step3 +/- NTR Inhibitor (Dicumarol) Step2->Step3 Step4 Cell Viability Readout (MTS) Step3->Step4 Step5 Data Analysis (IC50 Shift) Step4->Step5

Self-validating workflow for assessing nitroreductase-dependent cytotoxicity.

Protocol B: Glutathione (GSH) Depletion Assay

Causality Principle: To isolate the toxicity of the bromobenzyl cleavage product, we measure the depletion of free thiols using Ellman's Reagent (DTNB).

  • Lysate Preparation: Treat HepG2 cells with 10 µM of the test compounds for 6 hours. Lyse cells using 0.1% Triton X-100 in phosphate buffer.

  • Protein Precipitation: Add 5% sulfosalicylic acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

  • DTNB Reaction: Transfer 50 µL of supernatant to a microplate. Add 150 µL of DTNB solution (1.5 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0).

  • Quantification: Measure absorbance at 412 nm. Compare the free GSH levels to a vehicle-treated control.

  • Validation Control: Co-administer N-acetylcysteine (NAC) during step 1. If GSH levels are stabilized and cell viability is rescued, the toxicity of the bromobenzyl moiety is definitively electrophilic in nature.

References

  • "Buy 1-N',4-N'-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide (EVT-3615420) - EvitaChem" - EvitaChem Catalog - 1

  • "Methyl 2-cyano-4-nitrobenzoate | 1628431-64-0 - Benchchem" - Benchchem - 2

  • "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments" - SciELO - 4

  • "Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge" - ASM Journals - 8

  • "In vivo toxicity of nitroaromatics: A comprehensive qsar study" - ResearchGate - 7

  • "A quantum chemical based toxicity study of estimated reduction potential and hydrophobicity in series of nitroaromatic compounds" - Taylor & Francis - 3

  • "Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting" - Journal of the American Chemical Society - 6

  • "Generation of Escherichia Coli Nitroreductase Mutants Conferring Improved Cell Sensitization to the Prodrug CB1954" - AACR Journals - 5

Sources

GC-MS vs LC-MS for the quantitative analysis of 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs. LC-MS for the Quantitative Analysis of 3-Bromobenzyl 2-Methyl-3-Nitrobenzoate: A Comprehensive Methodological Guide

As pharmaceutical and environmental research increasingly targets complex synthetic intermediates, the accurate quantification of halogenated nitroaromatic esters has become a critical analytical challenge. 3-Bromobenzyl 2-methyl-3-nitrobenzoate (MW ≈ 349.01 g/mol for 79 Br) is a highly specific analyte characterized by three distinct structural motifs: an ester linkage, a nitroaromatic ring, and a brominated benzyl group.

This guide provides an authoritative, objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound. By analyzing the causality behind ionization behaviors and experimental design, we establish self-validating protocols designed for rigorous scientific environments.

Mechanistic Rationale: Analyte Profiling & Ionization Dynamics

The structural properties of 3-bromobenzyl 2-methyl-3-nitrobenzoate dictate its behavior in both gaseous and liquid phases, fundamentally influencing the choice of analytical platform[1][2].

  • Isotopic Signature: The presence of a single bromine atom yields a highly diagnostic 1:1 isotopic ratio ( 79 Br and 81 Br). Any mass spectrometric method must leverage this M / M+2 doublet to differentiate the analyte from isobaric matrix interferences.

  • GC-MS (Electron Ionization): As an ester, the compound possesses sufficient volatility for GC. However, the nitro group is susceptible to thermal degradation if exposed to excessively high temperatures in the GC inlet[1]. Under 70 eV Electron Ionization (EI), the molecule undergoes predictable α -cleavage at the ester bond, yielding a highly stable bromobenzyl cation (m/z 169/171).

  • LC-MS/MS (Electrospray Ionization): Nitroaromatics are notoriously difficult to ionize in standard positive-mode ESI because the strongly electron-withdrawing nitro group hinders protonation[3][4]. To circumvent this, causality dictates two approaches:

    • Positive Mode Adduct Formation: Utilizing ammonium formate buffers to drive the formation of the [M+NH4​]+ adduct (m/z 367/369).

    • Negative Mode Ionization: Leveraging the electronegativity of the nitro group to form [M−H]− or radical anions under high-pH conditions[4].

G Compound 3-Bromobenzyl 2-methyl-3-nitrobenzoate GC GC-EI-MS Pathway (Thermal Vaporization) Compound->GC Volatile & Stable LC LC-ESI-MS/MS Pathway (Soft Ionization) Compound->LC Polar / Labile EI_Ion Radical Cation [M]*+ m/z 349/351 GC->EI_Ion 70 eV e- ESI_Neg ESI Negative Mode [M-H]- or Adducts LC->ESI_Neg High pH ESI_Pos ESI Positive Mode [M+NH4]+ Adduct LC->ESI_Pos NH4+ Buffer Frag1 Bromobenzyl Cation m/z 169/171 EI_Ion->Frag1 α-Cleavage Frag2 Nitrobenzoate Anion m/z 178 ESI_Neg->Frag2 CID ESI_Pos->Frag1 CID

Fig 1. Mechanistic ionization and fragmentation pathways for the target ester in MS.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols utilize a self-validating system incorporating a structurally analogous Internal Standard (IS), such as 4-bromobenzyl 3-nitrobenzoate, added prior to sample extraction. This corrects for matrix-induced ion suppression (in LC-MS) and extraction recovery losses[5][6].

Step 1: Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: LLE using a non-polar organic solvent effectively partitions the lipophilic ester away from polar matrix proteins and salts, minimizing downstream ion suppression.

  • Aliquot 200 µL of biological matrix (e.g., plasma) into a glass centrifuge tube.

  • Spike with 20 µL of Internal Standard (100 ng/mL).

  • Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C (avoid higher temperatures to prevent ester hydrolysis or nitro-group degradation).

Step 2A: GC-EI-MS Analytical Workflow

Causality: A mid-polarity column (DB-5MS) provides optimal retention for aromatic esters. The inlet temperature is strictly capped at 250°C to prevent the thermal breakdown of the nitroaromatic moiety prior to column entry.

  • Reconstitution: Dissolve the dried extract in 100 µL of LC-grade hexane.

  • Injection: Inject 1 µL in splitless mode. Inlet temperature: 250°C.

  • Separation: Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: MS in Selected Ion Monitoring (SIM) mode. Track m/z 169 and 171 (quantifier ions, tracking the bromine isotopes) and m/z 349/351 (qualifier ions).

Step 2B: LC-ESI-MS/MS Analytical Workflow

Causality: The addition of ammonium formate to the mobile phase is non-negotiable for positive mode ESI of this compound, as it forces the formation of the [M+NH4​]+ adduct, drastically increasing ionization efficiency[3][4].

  • Reconstitution: Dissolve the dried extract in 100 µL of Methanol:Water (50:50, v/v).

  • Injection: Inject 5 µL onto a C18 column (e.g., Waters BEH C18, 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A: Water + 5 mM ammonium formate. Solvent B: Methanol.

  • Gradient: 30% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+. Transition 1 (Quantifier): m/z 367.0 169.0. Transition 2 (Qualifier): m/z 369.0 171.0.

Workflow Sample Spiked Sample Matrix + Internal Standard Ext Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Sample->Ext Split Aliquot Split & N2 Evaporation Ext->Split GC_Prep Reconstitute in Hexane (Non-polar) Split->GC_Prep LC_Prep Reconstitute in MeOH/Water (Polar) Split->LC_Prep GC_Run GC-MS (EI) DB-5MS Column GC_Prep->GC_Run LC_Run LC-MS/MS (ESI) C18 Column LC_Prep->LC_Run Data Quantitative Data Analysis (Isotopic Pattern Matching) GC_Run->Data LC_Run->Data

Fig 2. Parallel sample preparation and analysis workflow for GC-MS and LC-MS/MS.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS ultimately hinges on the required sensitivity versus matrix resilience[2][6]. LC-MS/MS provides superior Limit of Detection (LOD) due to the noise-filtering capability of tandem mass spectrometry (MRM). However, GC-MS demonstrates superior robustness against matrix effects, as the thermal vaporization process and lack of competitive ionization (unlike ESI) prevent signal suppression[1].

Table 1: Comparative Quantitative Metrics for 3-Bromobenzyl 2-methyl-3-nitrobenzoate

Analytical ParameterGC-EI-MS (SIM Mode)LC-ESI-MS/MS (MRM Mode)
Primary Ionization Species [M]∙+ (m/z 349/351) [M+NH4​]+ (m/z 367/369)
Quantifier Transition / Ion m/z 169 (Bromobenzyl cation)m/z 367 169
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL1.5 ng/mL
Linear Dynamic Range 15.0 – 5,000 ng/mL1.5 – 1,000 ng/mL
Linearity ( R2 ) > 0.995> 0.999
Matrix Effect (Suppression) Minimal (< 5%)Significant (~20-25%)
Analytical Run Time 14.0 min4.5 min

Conclusion and Method Selection

For the quantitative analysis of 3-bromobenzyl 2-methyl-3-nitrobenzoate, LC-MS/MS is the superior platform when conducting pharmacokinetic studies or trace-level environmental monitoring, owing to its sub-ng/mL sensitivity and rapid 4.5-minute run time[5][6]. However, analysts must strictly control mobile phase chemistry (ammonium buffering) to overcome the poor ionization efficiency of the nitroaromatic moiety[3][4].

Conversely, GC-MS remains the gold standard for quality control and impurity profiling in synthetic batches[1][2]. It offers unparalleled immunity to matrix suppression and leverages the compound's inherent volatility, provided that inlet temperatures are carefully managed to prevent the thermal degradation of the nitro group.

Sources

Safety Operating Guide

3-bromobenzyl 2-methyl-3-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-Bromobenzyl 2-methyl-3-nitrobenzoate

As drug development professionals and synthetic chemists scale up the use of complex functionalized building blocks, the management of highly specific waste streams becomes a critical operational bottleneck. 3-Bromobenzyl 2-methyl-3-nitrobenzoate is a heavily functionalized aromatic ester. Its disposal is not a matter of simply tossing it into a generic organic waste bin; it requires a mechanistic understanding of its three reactive domains: the aryl bromide, the nitroaromatic ring, and the ester linkage.

As a Senior Application Scientist, my goal is to move beyond basic safety data sheets and provide you with the chemical causality behind our disposal protocols. When you understand why a chemical behaves the way it does, safety becomes an intuitive part of your workflow rather than a rigid checklist.

Chemical Profiling & Mechanistic Causality

To design a self-validating disposal protocol, we must first deconstruct the molecule's reactivity profile [1]:

  • The Halogenated Domain (Aryl Bromide): At approximately 22.8% bromine by mass, this compound strictly falls under halogenated waste protocols. If incinerated at standard temperatures (800–900°C), halogenated aromatics undergo incomplete combustion. This leads to the radical recombination of bromine into polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)—highly toxic and persistent environmental pollutants [3]. Therefore, routing this to high-temperature incineration (>1100°C) is non-negotiable.

  • The Nitroaromatic Domain: Nitro groups inherently possess localized oxidizing potential. While a single nitro group on a benzoate derivative is stable under ambient conditions, bulk accumulation of nitroaromatics can lead to thermal runaway or rapid exothermic decomposition if exposed to high heat, friction, or incompatible chemicals.

  • The Ester Linkage: The ester bond is susceptible to base-catalyzed hydrolysis. While not an immediate explosion hazard, accidental mixing with strong bases in a liquid waste carboy will generate 3-bromobenzyl alcohol and 2-methyl-3-nitrobenzoic acid, altering the solubility profile and potentially precipitating solid blockages in liquid waste lines.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Formula C₁₅H₁₂BrNO₄Contains ~22.8% Bromine by mass; mandates halogenated waste stream.
Molecular Weight 350.17 g/mol High molecular weight solid; dust inhalation risk during transfer.
Functional Groups Aryl bromide, Nitro, EsterSynergistic reactivity; incompatible with strong reducing agents.
Incineration Temp. > 1100 °CPrevents formation of polybrominated dioxins/furans.
EPA Waste Code Unlisted (Characteristic)Managed as non-specific halogenated organic waste.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Every step in this protocol includes a physical or chemical verification to ensure the system remains stable and compliant.

DisposalWorkflow A Waste Generation: 3-Bromobenzyl 2-methyl-3-nitrobenzoate B Physical State Assessment A->B C Mixed with Organic Solvents? B->C D Solid Waste Stream (Halogenated Organics) C->D No E Liquid Waste Stream (Halogenated Solvents) C->E Yes F High-Temperature Incineration (>1100°C) with Flue Scrubbing D->F E->F

Decision tree for segregation and routing of halogenated nitrobenzoate waste.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate the compound from non-halogenated solvents, strong oxidizers, and reducing agents.

  • Causality: Mixing nitroaromatics with reducing agents (e.g., sodium borohydride waste) can trigger highly exothermic reduction reactions, potentially leading to carboy rupture.

  • Validation: Before adding a solution of this compound to a bulk liquid waste container, verify that the pH of the existing waste stream is neutral (pH 6-8) using indicator strips to prevent unintended hydrolysis.

Step 2: Primary Containment

  • Action: Transfer solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. Do NOT use metal drums as primary receptacles.

  • Causality: Trace moisture can induce partial hydrolysis over time, releasing hydrobromic acid (HBr) or organic acids that rapidly corrode metal, compromising containment.

Step 3: Labeling and Manifesting

  • Action: Affix a GHS-compliant label denoting "Hazardous Waste - Solid Halogenated Organic (Contains Bromine, Nitroaromatic)."

  • Causality: Accurate manifesting ensures the downstream disposal facility routes the drum to the high-temperature rotary kiln rather than a standard liquid injection incinerator.

Step 4: High-Temperature Incineration (Facility Level)

  • Action: The compound is subjected to thermal oxidation at >1100°C with a minimum residence time of 2 seconds, followed by alkaline flue gas scrubbing.

  • Causality: The extreme heat ensures complete cleavage of the C-Br and C-NO₂ bonds, while the alkaline scrubber (NaOH/Ca(OH)₂) neutralizes the resulting HBr gas into benign sodium bromide (NaBr) salts [3].

DegradationPathway Compound 3-Bromobenzyl 2-methyl-3-nitrobenzoate Thermal Thermal Oxidation (>1100°C, 2 sec) Compound->Thermal Combustion Intermediates Reactive Intermediates (HBr, Br2, NOx, CO2) Thermal->Intermediates Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Intermediates->Scrubber Neutralization Effluent Safe Environmental Effluents (NaBr, N2, H2O) Scrubber->Effluent Discharge

Mechanistic degradation of halogenated nitroaromatics during incineration.

Emergency Protocol: Solid Spill Response & Decontamination

In the event of a localized spill, rapid containment is necessary to prevent the aerosolization of brominated dust.

Step 1: PPE and Area Isolation

  • Action: Evacuate the immediate 5-meter radius. Don a particulate respirator (N95 or P100), nitrile gloves, and chemical safety goggles.

Step 2: Dust Suppression and Collection

  • Action: Gently cover the spilled solid with damp sand or a commercial non-combustible inert absorbent. Do NOT use sawdust or paper towels.

  • Causality: Nitroaromatics can form impact-sensitive or highly combustible mixtures when intimately mixed with finely divided organic materials like sawdust [2].

  • Action: Use a non-sparking conductive scoop to transfer the absorbed material into a hazardous waste bag.

Step 3: Surface Decontamination and Validation

  • Action: Wash the affected surface with a solution of mild detergent and water. Collect all washings as halogenated aqueous waste.

  • Validation: To ensure complete decontamination, perform a surface wipe test using a methanol-soaked swab. Analyze the swab via HPLC-UV (detecting at ~254 nm) to confirm the absence of residual aromatic esters.

Regulatory & Compliance Framework

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), while 3-bromobenzyl 2-methyl-3-nitrobenzoate may not have a specific "U" or "P" listed waste code, it must be managed as a characteristic hazardous waste due to its halogen content and potential reactivity [1]. Laboratories must audit their waste vendors to ensure they are explicitly certified for the destruction of halogenated nitroaromatics via high-temperature rotary kilns, rather than standard solvent recovery or low-temperature incineration methods.

References

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. URL:[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). URL:[Link]

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-bromobenzyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. The following guide provides a detailed framework for handling 3-bromobenzyl 2-methyl-3-nitrobenzoate, a compound whose specific safety data may not be extensively documented. In such cases, a robust safety protocol is developed by dissecting the molecule's constituent parts—an aromatic nitro group and a halogenated benzyl moiety—and referencing established protocols for analogous compounds. This guide is designed to be a self-validating system, explaining the causality behind each safety recommendation to build a deep, foundational understanding of laboratory safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary hazards associated with 3-bromobenzyl 2-methyl-3-nitrobenzoate are inferred from its chemical structure and data from similar molecules. Structurally related compounds, such as Methyl 2-(bromomethyl)-3-nitrobenzoate, are known to cause severe skin burns, eye damage, and potential respiratory irritation.[1][2][3] Therefore, a cautious approach is mandatory.

The risk assessment process involves identifying the chemical's structural hazards, evaluating the potential exposure routes during a given procedure, and selecting engineering and personal protective controls to mitigate that risk.

cluster_assessment Risk Assessment & Control cluster_controls Hierarchy of Controls A Identify Compound: 3-bromobenzyl 2-methyl-3-nitrobenzoate B Analyze Structural Motifs: - Aromatic Nitro Compound - Halogenated Benzyl Group A->B leads to C Anticipate Hazards: - Skin/Eye Corrosion - Respiratory Irritation - Potential Toxicity B->C indicates D Evaluate Exposure Routes: Inhalation, Dermal, Ocular C->D informs E Implement Controls D->E requires F Primary Control: Chemical Fume Hood E->F G Secondary Control: Personal Protective Equipment (PPE) E->G

Caption: Risk assessment workflow for selecting appropriate controls.

Core Personal Protective Equipment (PPE) Protocol

The foundation of personal safety when handling this compound is a multi-layered PPE approach, covering all potential routes of exposure. All work must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5][6]

Eye and Face Protection

Due to the high risk of severe eye damage, robust protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[4][7]

  • Elevated Risk Scenarios: When handling larger quantities (>5g) or when there is a significant risk of splashing or energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[7][8][9]

Hand Protection

The choice of glove material is critical for preventing dermal exposure, as no single glove type protects against all chemicals.[9] For this compound, which is likely soluble in organic solvents, protection against both the chemical and its solvent is necessary. Double-gloving is recommended as a best practice to provide a backup barrier in case of an undetected tear or degradation of the outer glove.[4]

Glove MaterialSuitability for Aromatic & Halogenated CompoundsKey Considerations
Viton ExcellentExceptional resistance to chlorinated and aromatic solvents.[8][10]
Butyl Rubber Good to ExcellentHigh resistance to many esters, ketones, and acids.[4]
Silver Shield/4H® ExcellentProvides the highest level of overall chemical resistance against a wide variety of chemicals.[8]
Nitrile Fair (Incidental Contact Only)Suitable for short-term protection from incidental splashes, but not for prolonged contact or immersion.[4][7] Should be changed immediately upon contact.
Body Protection
  • A flame-resistant (e.g., Nomex®) or chemical-resistant laboratory coat must be worn and fully buttoned.[4][7] Standard cotton lab coats are not sufficient.

  • For procedures involving a high splash potential, a chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[4]

  • Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[4][7] Fabrics such as polyester or acrylic should be avoided.[7]

Respiratory Protection

The primary engineering control for respiratory protection is a properly functioning chemical fume hood.[7] All manipulations of 3-bromobenzyl 2-methyl-3-nitrobenzoate, including weighing and solution preparation, should occur inside the hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges would be required, which necessitates enrollment in a respiratory protection program with medical evaluation and fit testing.[4][7][11]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Outer Gloves D2->D3 D4 4. Goggles / Face Shield D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield / Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves (Clean) F3->F4

Caption: Standard sequence for donning and doffing personal protective equipment.

Step-by-Step Donning Protocol
  • Body Protection: Don your lab coat and fasten it completely.

  • Hand Protection (Inner Layer): Put on your first pair of gloves (inner layer).

  • Hand Protection (Outer Layer): Put on your second pair of gloves (outer layer), ensuring the cuffs are pulled up over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles and, if necessary, your face shield.

Step-by-Step Doffing Protocol

This procedure is designed to contain contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Body Protection: Unbutton your lab coat. Shrug it off your shoulders, letting it slide down your arms. As you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is contained inward and place it in the designated receptacle.

  • Inner Gloves: With your now-exposed but clean inner gloves, you can safely handle other items. Before leaving the lab, remove the inner gloves using the same technique as in step 1.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[12][13]

Decontamination and Disposal Plan

Safe disposal is a critical final step in the chemical handling workflow.

  • Consumables: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a designated, compatible, and sealed hazardous waste container. Never pour chemical waste down the drain.[12]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Always consult and adhere to your institution's and region's specific hazardous waste regulations to ensure complete and accurate classification and disposal.[5][14]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you can effectively mitigate the risks associated with 3-bromobenzyl 2-methyl-3-nitrobenzoate, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • Personal protective equipment for handling 2-Nitrophenol. Benchchem.
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - Methyl 3-nitrobenzo
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate.
  • Personal protective solutions for oil & gas industry applic
  • SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzo
  • SAFETY DATA SHEET - Methyl benzo
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
  • SAFETY DATA SHEET - Methyl 5-Bromo-2-methyl-3-nitrobenzo
  • Safety Data Sheet - Methyl 2-bromo-6-nitrobenzo
  • SAFETY DATA SHEET - Methyl m-nitrobenzo
  • Methyl 2-(Bromomethyl)
  • Material Safety Data Sheet - Methyl 3-nitrobenzo

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
3-bromobenzyl 2-methyl-3-nitrobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.